Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Description
BenchChem offers high-quality Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKDKOBQYMDAIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442152 | |
| Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243656-25-9 | |
| Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic route for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a valuable fluorinated building block in pharmaceutical and agrochemical research. Due to the limited availability of a specific published experimental protocol for this exact compound, this guide outlines a robust and well-established synthetic methodology based on the Reformatsky reaction, a reliable method for the formation of α,α-difluoro-β-hydroxy esters and their derivatives.
Proposed Synthetic Pathway: The Reformatsky Reaction
The synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate can be efficiently achieved through a Reformatsky-type reaction. This method involves the reaction of an α-haloester, in this case, ethyl bromodifluoroacetate, with a carbonyl compound, 4-nitrobenzaldehyde, in the presence of activated zinc. The organozinc intermediate formed in situ then undergoes a nucleophilic addition to the aldehyde. Subsequent dehydration of the resulting β-hydroxy ester intermediate yields the target compound.
Reaction Scheme:
(Note: The final product requested is Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, which is the direct product of the Reformatsky reaction followed by an elimination/dehydration step, which is common for benzylic alcohols under acidic or thermal conditions during workup.)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. These values are based on established protocols for similar Reformatsky reactions.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Nitrobenzaldehyde | 1.0 eq | Starting carbonyl compound. |
| Ethyl Bromodifluoroacetate | 1.5 - 2.0 eq | The difluoroacetylating agent. Using a slight excess can help drive the reaction to completion. |
| Zinc (activated) | 2.0 - 2.5 eq | Activated zinc is crucial for the reaction. Activation can be achieved by washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum. |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 10 mL / mmol of 4-nitrobenzaldehyde | A common aprotic solvent for Reformatsky reactions. Must be anhydrous to prevent quenching of the organozinc reagent. |
| Reaction Conditions | ||
| Temperature | Reflux (~66 °C in THF) | The reaction is typically initiated at room temperature and then heated to reflux to ensure completion. |
| Reaction Time | 2 - 4 hours | Monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde. |
| Work-up & Purification | ||
| Quenching Agent | Saturated aq. NH4Cl solution | Used to quench the reaction and hydrolyze the zinc alkoxide. |
| Extraction Solvent | Ethyl acetate | For extraction of the product from the aqueous layer. |
| Purification Method | Column Chromatography | On silica gel, using a mixture of hexane and ethyl acetate as the eluent. |
| Expected Yield | ||
| Yield | 60 - 80% | Typical yields for Reformatsky reactions of this type. |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate based on the Reformatsky reaction.
Materials:
-
4-Nitrobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Activation of Zinc: In a flask, wash zinc dust sequentially with dilute hydrochloric acid, deionized water, ethanol, and diethyl ether. Dry the activated zinc dust under vacuum and store it under an inert atmosphere.
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add the activated zinc dust (2.0 - 2.5 eq). The flask is then flushed with an inert gas (nitrogen or argon).
-
Initiation of Reaction: Add a solution of 4-nitrobenzaldehyde (1.0 eq) and ethyl bromodifluoroacetate (1.5 - 2.0 eq) in anhydrous THF to the dropping funnel. Add a small portion of this solution to the flask containing the zinc dust. The reaction mixture may need gentle heating to initiate the reaction, which is indicated by a color change and/or a slight exotherm.
-
Addition of Reactants: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise to maintain a gentle reflux.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by TLC by observing the disappearance of the 4-nitrobenzaldehyde spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain the pure Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
-
Characterization: Characterize the final product by standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: Logical workflow for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
In-Depth Technical Guide: Characterization of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its structural motifs, particularly the gem-difluoroacetate group and the nitrophenyl ring, confer unique physicochemical and potential biological properties. This compound is primarily recognized as a building block in the burgeoning field of targeted protein degradation (TPD), specifically for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This guide provides a comprehensive overview of the available technical data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, including its physicochemical properties, a representative synthesis and purification protocol, spectroscopic data, and its role in drug development.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | [2] |
| CAS Number | 243656-25-9 | [2] |
| Molecular Formula | C₁₀H₉F₂NO₄ | [2] |
| Molecular Weight | 245.18 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C(F)(F)C1=CC=C(--INVALID-LINK--[O-])C=C1 | |
| InChI | InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 | [3] |
| InChIKey | UXKDKOBQYMDAIP-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥95% | [1][4] |
| Storage Conditions | Room temperature, sealed in a dry environment | [2] |
| Solubility | Data not available. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | |
| Melting Point | Data not available | |
| Boiling Point | Data not available |
Synthesis and Purification
Representative Synthesis Protocol
Step 1: Halogenation of Ethyl (4-nitrophenyl)acetate
-
To a solution of ethyl (4-nitrophenyl)acetate (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether, cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (2.2 equivalents) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1-2 hours.
-
Slowly introduce an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) (2.2 equivalents), as a solution in the same anhydrous solvent.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Purify the crude Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate using flash column chromatography on silica gel.
-
A suitable eluent system would be a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product (monitor by thin-layer chromatography).
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the final product.
Spectroscopic Characterization
Detailed and assigned spectroscopic data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are not widely published. However, some information is available.
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¹⁹F NMR: A ¹⁹F NMR spectrum is available in the SpectraBase database, though detailed analysis and peak assignments are not provided.[5] The presence of the gem-difluoro group would be expected to give a singlet or a more complex multiplet depending on through-space coupling with the aromatic protons.
-
¹H NMR: Publicly available, assigned ¹H NMR data is currently unavailable. The expected spectrum would show signals for the ethyl group (a quartet and a triplet) and the aromatic protons of the 4-nitrophenyl group (two doublets).
-
¹³C NMR: Publicly available, assigned ¹³C NMR data is currently unavailable. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbon bearing the two fluorine atoms (with a large C-F coupling constant), the carbons of the ethyl group, and the aromatic carbons.
-
Mass Spectrometry: While some vendors offer mass spectrometry data upon request, publicly accessible, detailed mass spectra with fragmentation patterns are not available. The expected molecular ion peak would be at m/z 245.05 (for the [M]⁺ ion).
Reactivity and Stability
The reactivity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is governed by its functional groups:
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Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification in the presence of other alcohols and a catalyst.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group using various reducing agents (e.g., H₂, Pd/C; SnCl₂), which is a common transformation in the synthesis of more complex molecules.
-
gem-Difluoro Group: The C-F bonds are very strong, making the difluoromethyl group generally stable. The fluorine atoms are electron-withdrawing and can influence the acidity of the alpha-proton in the corresponding carboxylic acid (after hydrolysis).
The compound is expected to be stable under standard laboratory conditions, but it should be protected from strong acids, strong bases, and strong reducing agents to avoid unwanted reactions.
Application in Targeted Protein Degradation
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is classified as a "Protein Degrader Building Block".[1] This indicates its utility in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
Mechanism of PROTACs:
-
Ternary Complex Formation: A PROTAC molecule consists of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), and the other binds to an E3 ubiquitin ligase. The simultaneous binding of the PROTAC to both the POI and the E3 ligase results in the formation of a ternary complex.
-
Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the surface of the POI. This process is repeated to form a polyubiquitin chain on the POI.
-
Proteasomal Degradation: The polyubiquitin chain acts as a signal for the cell's degradation machinery, the proteasome. The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule is then released and can induce the degradation of another POI molecule.
The role of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in this context is as a precursor to a ligand that can be incorporated into a PROTAC. The nitro group can be reduced to an amine, which can then be used as a handle for further chemical modifications, such as attachment to a linker or another part of the PROTAC molecule. The difluoro group can modulate the physicochemical properties of the resulting PROTAC, such as its lipophilicity, membrane permeability, and metabolic stability.
Conclusion
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a valuable chemical entity for researchers in drug discovery, particularly those working on targeted protein degradation. While its fundamental chemical identity is established, a significant portion of its detailed experimental characterization remains to be published in accessible literature. The provided information on its properties, a representative synthesis, and its application as a PROTAC building block serves as a foundational guide for its use in the laboratory. Further experimental investigation is warranted to fully elucidate its physicochemical properties and to explore its full potential in the development of novel therapeutics.
References
- 1. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 243656-25-9|Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]
- 4. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | 243656-25-9 [chemicalbook.com]
An In-depth Technical Guide to Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS Number: 243656-25-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the gem-difluoroacetate moiety attached to a nitrophenyl ring, position it as a valuable building block in the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
While a comprehensive experimental characterization of all physical properties is not publicly available, the following tables summarize the known and predicted data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 243656-25-9 | Multiple Supplier Catalogs |
| Molecular Formula | C₁₀H₉F₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 245.18 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Purity | Typically ≥95% | --INVALID-LINK-- |
| Storage Conditions | Sealed in a dry environment at room temperature | --INVALID-LINK-- |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Density | Not reported | - |
| Solubility | Not reported | - |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features | Source |
| ¹⁹F NMR | Data available, specific shifts depend on solvent and instrument. | --INVALID-LINK-- |
| ¹H NMR | Data not explicitly reported in available literature. | - |
| ¹³C NMR | Data not explicitly reported in available literature. | - |
| Mass Spectrometry | Data not explicitly reported in available literature. | - |
| Infrared (IR) | Data not explicitly reported in available literature. | - |
Synthesis
One potential approach involves the reaction of a 4-nitrophenyl precursor with a difluoroacetylating agent. A general experimental workflow for a similar transformation is outlined below.
Application in Targeted Protein Degradation
The primary application of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is as a protein degrader building block .[1] This positions it as a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.
The Ubiquitin-Proteasome System (UPS)
PROTACs function by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS). The UPS is a tightly regulated pathway responsible for the degradation of damaged or unwanted proteins, thereby maintaining cellular homeostasis.[2][3] The key steps in this pathway are:
-
Ubiquitination: A target protein is tagged with a chain of ubiquitin molecules by a cascade of enzymes (E1, E2, and E3 ligases).[2][3][4]
-
Recognition: The polyubiquitinated protein is recognized by the 26S proteasome.[3]
-
Degradation: The proteasome unfolds and degrades the target protein into small peptides.[3]
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules composed of three key components:
-
A warhead that binds to the target protein of interest.
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[5][6][7][8]
-
A linker that connects the warhead and the E3 ligase ligand.
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate serves as a precursor to the warhead component of a PROTAC. The nitro group can be chemically modified, for example, by reduction to an amine, which can then be used as a handle to attach a linker and subsequently an E3 ligase ligand.
Experimental Workflow for PROTAC-mediated Protein Degradation
The following diagram illustrates a typical experimental workflow to evaluate the efficacy of a PROTAC synthesized using a building block derived from Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Safety Information
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a valuable chemical entity for researchers and scientists in the field of drug discovery. Its primary utility as a building block for PROTACs highlights its potential in the development of novel therapeutics that function through targeted protein degradation. While further characterization of its physical and spectral properties is warranted, its role in the rapidly advancing field of targeted protein degradation is clear. This guide provides a foundational understanding of its properties and applications to aid in future research and development endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 5. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 6. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 7. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a fluorinated nitroaromatic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain experimental data, this document presents predicted spectroscopic data based on established principles and analogous compounds. A detailed, representative experimental protocol for its synthesis is also provided, compiled from established methodologies for similar chemical entities. Furthermore, a hypothetical signaling pathway is proposed to stimulate further research into the potential biological activities of this compound class.
Chemical Structure and Properties
-
IUPAC Name: Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
-
CAS Number: 243656-25-9
-
Molecular Formula: C₁₀H₉F₂NO₄
-
Molecular Weight: 245.18 g/mol
-
Appearance: Expected to be a solid at room temperature.[1]
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. These predictions are based on standard spectroscopic principles and data from structurally similar compounds.
¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.35 | d | 2H | Ar-H (ortho to NO₂) |
| ~7.80 | d | 2H | Ar-H (meta to NO₂) |
| 4.35 | q | 2H | -O-CH₂ -CH₃ |
| 1.30 | t | 3H | -O-CH₂-CH₃ |
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~164 | C =O (ester) |
| ~149 | Ar-C -NO₂ |
| ~138 | Ar-C -CF₂ |
| ~128 | Ar-C H (ortho to NO₂) |
| ~124 | Ar-C H (meta to NO₂) |
| ~115 (t) | -C F₂- |
| ~64 | -O-C H₂-CH₃ |
| ~14 | -O-CH₂-C H₃ |
Mass Spectrometry
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Interpretation |
| 245 | [M]⁺ (Molecular Ion) |
| 199 | [M - C₂H₅O]⁺ |
| 172 | [M - COOC₂H₅]⁺ |
| 152 | [M - COOC₂H₅ - HF]⁺ |
| 123 | [C₆H₄NO₂]⁺ |
| 76 | [C₆H₄]⁺ |
Synthesis Protocol (Representative)
The following is a representative experimental protocol for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. This protocol is based on established methods for the synthesis of similar α,α-difluoroesters.
Materials and Reagents
-
Ethyl bromodifluoroacetate
-
4-Nitrophenylboronic acid
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure
-
To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-nitrophenylboronic acid (1.2 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.2 equivalents).
-
Add anhydrous toluene to the flask, followed by ethyl bromodifluoroacetate (1.0 equivalent) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Signaling Pathway (Hypothetical)
While the specific biological activity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is not yet extensively documented, related nitroaromatic compounds have been investigated for their potential as bioreductive drugs. The nitro group can be reduced by cellular reductases to form reactive nitrogen species that can induce cellular stress and apoptosis. This suggests a potential mechanism of action for anticancer or antimicrobial applications.
References
An In-depth Technical Guide to the ¹H and ¹⁹F NMR of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. The document details the ¹H and ¹⁹F NMR spectral data, experimental protocols for data acquisition, and logical workflows for spectral analysis.
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated organic compound of interest in medicinal chemistry and materials science. Its structural elucidation is critically dependent on spectroscopic techniques, particularly ¹H and ¹⁹F NMR, which provide detailed information about the molecular structure and electronic environment of the nuclei. This guide serves as a practical resource for the interpretation and application of NMR data for this and structurally related compounds.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. The data is based on established principles of NMR spectroscopy and analysis of structurally similar compounds. The spectra are referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H NMR and a suitable fluorinated reference for ¹⁹F NMR, in a deuterated solvent such as chloroform-d (CDCl₃).
¹H NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (Ethyl) | ~1.3 | Triplet (t) | ~7.1 | 3H |
| CH₂ (Ethyl) | ~4.3 | Quartet (q) | ~7.1 | 2H |
| Aromatic H (ortho to NO₂) | ~8.3 | Doublet (d) | ~8.8 | 2H |
| Aromatic H (meta to NO₂) | ~7.7 | Doublet (d) | ~8.8 | 2H |
¹⁹F NMR Spectral Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CF₂ | -90 to -110 | Singlet (s) or Triplet (t) if coupled to ¹H | (if coupled, JHF ~ 1-3 Hz) |
Note: The multiplicity of the ¹⁹F signal may appear as a singlet if proton decoupling is applied. Without decoupling, it may show a triplet due to coupling with the benzylic protons, although this coupling is often small.
Experimental Protocols
The following provides a detailed methodology for acquiring high-quality ¹H and ¹⁹F NMR spectra of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
¹⁹F NMR Spectroscopy Acquisition
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse sequence with proton decoupling (e.g., 'zgpg30' with GARP decoupling).
-
Acquisition Parameters:
-
Spectral Width: ~200 ppm (centered around the expected chemical shift).
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 64-256.
-
-
Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Reference the spectrum using an external or internal standard (e.g., CFCl₃ at 0.00 ppm or a secondary standard).
-
Visualization of Methodologies
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the NMR analysis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationships in spectral interpretation.
An In-depth Technical Guide to the Mass Spectrometry of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. Given the absence of published mass spectra for this specific compound, this document outlines the predicted fragmentation patterns under electron ionization (EI), supported by established principles of mass spectrometry for structurally related molecules. It also details a general experimental protocol for its analysis.
Molecular Profile
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated nitroaromatic compound. Its structure incorporates several key features that dictate its behavior in a mass spectrometer: an ethyl ester group, a gem-difluoro benzylic position, and a para-substituted nitrophenyl ring.
| Property | Value |
| Molecular Formula | C₁₀H₉F₂NO₄ |
| Molecular Weight | 245.18 g/mol |
| CAS Number | 243656-25-9 |
| Structure | O₂N-C₆H₄-CF₂-C(=O)O-CH₂CH₃ |
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation
Electron ionization (EI) is a hard ionization technique that typically induces significant fragmentation, providing valuable structural information.[1][2] The fragmentation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is expected to be driven by the functionalities present in the molecule, including the ethyl ester, the nitro group, and the C-C bonds.
The molecular ion (M⁺˙), formed by the loss of a single electron, is the precursor to the fragment ions. The stability of the aromatic ring suggests that the molecular ion should be observable.[3] Key predicted fragmentation pathways include:
-
Loss of the ethoxy group (-•OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the formation of a stable acylium ion.[3][4]
-
Loss of ethylene via McLafferty Rearrangement: Esters containing γ-hydrogens can undergo a characteristic rearrangement to lose an alkene.[5][6]
-
Cleavage of the nitro group: Nitroaromatic compounds characteristically show losses of •NO and •NO₂.[7][8]
-
Benzylic C-C cleavage: The bond between the aromatic ring and the difluoroacetyl group is a likely site for cleavage.
-
Loss of fluorine: While less common, the loss of a fluorine atom or HF is possible from fluorinated compounds.[9]
Predicted Quantitative Fragmentation Data
The following table summarizes the predicted major fragment ions for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate under electron ionization. The m/z values are calculated based on the most abundant isotopes. The relative abundance is a qualitative prediction based on general fragmentation principles and the stability of the resulting ions.
| m/z (Predicted) | Proposed Fragment Ion | Formula of Lost Neutral(s) | Predicted Relative Abundance |
| 245 | [M]⁺˙ | - | Moderate |
| 200 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ | High |
| 199 | [M - NO₂]⁺ | •NO₂ | Moderate |
| 172 | [M - •OCH₂CH₃ - CO]⁺ | •OCH₂CH₃, CO | Moderate |
| 153 | [C₇H₄F₂NO]⁺ | C₂H₅O, CO | Moderate |
| 123 | [C₇H₄F₂]⁺ | NO₂, C₂H₅O₂, CO | Low |
| 76 | [C₆H₄]⁺˙ | C₄H₅F₂NO₄ | Low |
Proposed Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation cascade for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate upon electron ionization.
Caption: Predicted EI fragmentation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Experimental Protocols
A standard protocol for obtaining the mass spectrum of a solid, volatile organic compound like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate would typically involve Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.[10]
A. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
-
Solubilization: Dissolve the sample in 1 mL of a high-purity volatile organic solvent (e.g., ethyl acetate, dichloromethane, or acetonitrile) to create a stock solution of 1 mg/mL.[11]
-
Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Vial Transfer: Transfer the final diluted sample into a 2 mL autosampler vial with a screw cap and a PTFE septum.[12]
B. Instrumentation and Data Acquisition
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
GC Conditions:
-
Injection Port: Split/splitless injector.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[13]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the GC-MS analysis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: General workflow for GC-MS analysis of a solid organic compound.
Conclusion
This guide provides a foundational understanding of the expected mass spectrometric behavior of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. The predicted fragmentation patterns, derived from established chemical principles, offer a robust framework for the identification and structural elucidation of this compound and its analogues in a research and development setting. The detailed experimental protocol provides a practical starting point for method development. It is important to note that empirical data from an actual analysis should be used to confirm these predictions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. whitman.edu [whitman.edu]
- 10. organomation.com [organomation.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
Physical and chemical properties of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
An In-Depth Technical Guide on the Physical and Chemical Properties of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated aromatic compound of interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the available information on the physical and chemical properties of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, outlines a general experimental protocol for its synthesis and purification, and discusses the current state of knowledge regarding its biological activity.
Physicochemical Properties
Table 1: General and Chemical Identifiers
| Property | Value | Source |
| Chemical Name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | N/A |
| Synonyms | 2,2-difluoro-2-(4-nitrophenyl) ethyl acetate | [1] |
| CAS Number | 243656-25-9 | [1][2] |
| Molecular Formula | C₁₀H₉F₂NO₄ | [2] |
| Molecular Weight | 245.18 g/mol | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Source |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage Temperature | Room temperature, sealed in dry conditions | [4] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is not available in the cited literature, a general synthetic approach can be inferred from the synthesis of similar compounds, such as ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate[5].
General Synthesis Workflow
The synthesis of α,α-difluoro-α-aryl acetates can often be achieved through the reaction of a corresponding aryl precursor with a difluoroacetylating agent. A plausible synthetic route is outlined below.
Caption: A possible synthetic workflow for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Detailed Methodologies
1. Synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (General Procedure):
A detailed, validated protocol for the synthesis of this specific compound is not publicly available. However, a general method for the synthesis of a related compound, ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate, involves the nucleophilic substitution of ethyl bromoacetate with 4,5-difluoro-2-nitroaniline under basic conditions[5].
A plausible alternative for the target compound could involve the following steps:
-
Step 1: Difluorination of 4-nitrophenylacetic acid. 4-Nitrophenylacetic acid could be subjected to electrophilic fluorination using a reagent like Selectfluor® in an appropriate solvent system. This reaction would introduce the two fluorine atoms at the α-position.
-
Step 2: Esterification. The resulting α,α-difluoro-4-nitrophenylacetic acid would then be esterified using ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to yield the final product, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
2. Purification:
-
Recrystallization: The crude product would likely be purified by recrystallization. The choice of solvent is crucial and would need to be determined experimentally. A common approach is to use a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography would be the next step. A silica gel stationary phase would likely be used, with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The optimal solvent ratio would need to be determined by thin-layer chromatography (TLC).
Chemical and Spectroscopic Data
Detailed experimental spectroscopic data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are not widely published. Commercial suppliers may provide this data upon request[4]. A link to the 19F NMR data is available, though the spectrum itself is not directly provided in the search results[6].
Biological Activity and Signaling Pathways
There is currently no publicly available research detailing the biological activity or the mechanism of action of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
For a structurally related compound, ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate, potential anti-cancer, antibacterial, and antifungal activities have been suggested[5]. It is hypothesized that the nitro group can be bioreduced to form reactive intermediates that may lead to cytotoxic effects in cancer cells[5]. Studies on derivatives of this related compound suggest possible interactions with enzymes or receptors that influence cellular processes like apoptosis[5].
Another difluoroacetate-containing compound, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate, has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cells by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway[7].
It is crucial to emphasize that these findings are for related, but distinct, molecules and the biological activity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate remains to be experimentally determined.
Due to the lack of specific information on the biological targets and signaling pathways affected by Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a diagrammatic representation of its mechanism of action cannot be provided at this time.
Conclusion
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a compound with potential for further investigation in the field of drug discovery, given the known impact of fluorination and the nitro-aromatic scaffold on biological activity. However, there is a significant gap in the publicly available experimental data for its physical, chemical, and biological properties. Further research is required to elucidate its synthesis, purification, and full physicochemical profile. Most importantly, comprehensive biological screening is needed to determine its potential therapeutic applications and to understand its mechanism of action at the molecular level. This would include studies to identify its cellular targets and its effects on relevant signaling pathways.
References
- 1. acubiochem.com [acubiochem.com]
- 2. ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | 243656-25-9 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 243656-25-9|Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]
- 5. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
Stability and Storage of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a key building block in pharmaceutical and agrochemical research. Understanding the stability profile of this compound is critical for ensuring its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its application in drug development. This document outlines recommended storage conditions, potential degradation pathways, and standardized protocols for stability testing.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is presented in Table 1. These properties are essential for its proper handling and for the development of analytical methods.
| Property | Value | Source |
| CAS Number | 243656-25-9 | |
| Molecular Formula | C₁₀H₉F₂NO₄ | |
| Molecular Weight | 245.18 g/mol | |
| Appearance | Solid | |
| Purity | ≥95% | |
| Storage Temperature | Room Temperature | |
| Solubility | Soluble in organic solvents such as ethanol. |
General Stability and Storage Recommendations
To maintain the integrity and purity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, it is imperative to adhere to the following storage and handling guidelines:
-
Storage Conditions: The compound should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature.
-
Protection from Moisture: Due to the presence of an ester functional group, the compound is susceptible to hydrolysis. Therefore, it is crucial to protect it from moisture.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Potential Degradation Pathways
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate possesses two primary functional groups susceptible to degradation: the ester and the nitro group. The potential degradation pathways are illustrated in the diagram below.
The primary degradation pathways include:
-
Hydrolysis: The ester linkage can be cleaved under acidic or basic conditions to yield 2,2-difluoro-2-(4-nitrophenyl)acetic acid and ethanol.
-
Reduction: The nitro group is susceptible to reduction, which can lead to the formation of Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate. This can be a significant degradation pathway, especially in the presence of reducing agents or under certain stress conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. The following tables outline typical experimental protocols for thermal, photolytic, and hydrolytic stress testing based on ICH guidelines.
Thermal Stability
Objective: To evaluate the stability of the compound under elevated temperature conditions.
| Parameter | Condition | Duration | Analytical Method |
| Solid State | 60°C | 4 weeks | HPLC-UV |
| Solution (in Acetonitrile) | 60°C | 2 weeks | HPLC-UV |
Photostability
Objective: To assess the stability of the compound upon exposure to light.
| Parameter | Condition | Duration | Analytical Method |
| Solid State | ICH Option 2 (Cool white and near UV lamps) | As per ICH Q1B | HPLC-UV |
| Solution (in Acetonitrile) | ICH Option 2 (Cool white and near UV lamps) | As per ICH Q1B | HPLC-UV |
Hydrolytic Stability
Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.
| Condition | Reagent | Temperature | Duration | Analytical Method |
| Acidic | 0.1 M HCl | 60°C | 24 hours | HPLC-UV |
| Basic | 0.1 M NaOH | Room Temperature | 1 hour | HPLC-UV |
| Neutral | Water | 60°C | 24 hours | HPLC-UV |
Stability-Indicating Analytical Method
A robust stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products. A High-Performance Liquid Chromatography (HPLC) method is recommended.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting stability studies of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
General Safety Precautions
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate should be handled by trained personnel in a laboratory setting. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This technical guide is intended for informational purposes only and is based on general chemical principles and publicly available data for similar compounds. Specific stability testing should be performed to establish the definitive stability profile of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate for any given application.
Purity Analysis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a key intermediate in pharmaceutical synthesis. The document outlines potential impurities, detailed experimental protocols for chromatographic and spectroscopic techniques, and data presentation standards to ensure accurate and reproducible results.
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated aromatic compound of significant interest in drug discovery and development. The introduction of fluorine atoms can modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. Given its role as a critical building block, ensuring the purity of this intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This guide details a multi-faceted approach to purity analysis, employing a suite of orthogonal analytical techniques to identify and quantify potential impurities.
Potential Impurities in Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
The impurity profile of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is intrinsically linked to its synthetic route. A common synthetic pathway involves the reaction of a derivative of 4-nitrotoluene with an ethyl halo-difluoroacetate. Based on this, potential impurities can be categorized as follows:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-nitrotoluene and ethyl bromodifluoroacetate or related difluoro-precursors.
-
Intermediates: Incompletely reacted intermediates specific to the chosen synthetic route.
-
By-products: Compounds formed through side reactions, such as the hydrolysis of the ester group to form 2,2-difluoro-2-(4-nitrophenyl)acetic acid.
-
-
Degradation Products:
-
Hydrolysis Products: As mentioned, the ester can hydrolyze to the corresponding carboxylic acid, particularly in the presence of moisture.
-
Reduction Products: The nitro group is susceptible to reduction, which could lead to the formation of Ethyl 2-amino-2,2-difluoro-2-(4-nitrophenyl)acetate, especially if reducing agents are used in subsequent steps or as contaminants.
-
-
Residual Solvents: Solvents used during the synthesis and purification, such as tetrahydrofuran (THF), ethanol, ethyl acetate, and toluene.
A summary of potential impurities is provided in Table 1.
Table 1: Potential Impurities and their Classification
| Impurity Name | Classification |
| 4-Nitrotoluene | Starting Material |
| Ethyl bromodifluoroacetate | Starting Material |
| 2,2-difluoro-2-(4-nitrophenyl)acetic acid | By-product/Degradant |
| Ethyl 2-amino-2,2-difluoro-2-(4-nitrophenyl)acetate | By-product/Degradant |
| Tetrahydrofuran (THF) | Residual Solvent |
| Ethanol | Residual Solvent |
| Ethyl Acetate | Residual Solvent |
| Toluene | Residual Solvent |
Analytical Methodologies
A combination of chromatographic and spectroscopic methods is recommended for a thorough purity analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantification of non-volatile impurities. A reversed-phase method is suitable for separating the target compound from its potential impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of acetonitrile.
Data Presentation:
The purity of the sample is determined by the area percentage of the main peak relative to the total peak area. The retention times and area percentages of all detected peaks should be reported.
Table 2: Example HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area | Area % |
| 1 | 4.5 | 1500 | 0.05 |
| 2 | 8.2 | 2985000 | 99.5 |
| 3 | 12.1 | 12000 | 0.4 |
| 4 | 15.6 | 1500 | 0.05 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile impurities, including residual solvents and some process-related impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of dichloromethane.
Data Presentation:
The presence of volatile impurities is determined by their characteristic mass spectra and retention times. Quantification can be performed using an internal or external standard method.
Table 3: Example GC-MS Data for Residual Solvents
| Analyte | Retention Time (min) | Concentration (ppm) |
| Ethanol | 3.2 | 150 |
| Toluene | 5.8 | 50 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis (qNMR). ¹H, ¹³C, and ¹⁹F NMR should be performed.
Experimental Protocol (¹H and ¹⁹F NMR):
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
¹H NMR:
-
Acquisition of a standard proton spectrum.
-
Expected Chemical Shifts (δ): ~8.3 ppm (d, 2H, Ar-H), ~7.8 ppm (d, 2H, Ar-H), ~4.4 ppm (q, 2H, -OCH₂CH₃), ~1.4 ppm (t, 3H, -OCH₂CH₃).
-
-
¹⁹F NMR:
-
Acquisition of a proton-decoupled fluorine spectrum.
-
Expected Chemical Shift (δ): A singlet is expected for the -CF₂- group.
-
-
Quantitative ¹H NMR (qNMR):
-
A certified internal standard (e.g., maleic acid) of known purity is accurately weighed and added to a precisely weighed sample.
-
The sample is dissolved in a known volume of deuterated solvent.
-
The ¹H NMR spectrum is acquired with a sufficient relaxation delay (D1) to ensure full relaxation of all protons.
-
The purity of the analyte is calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.
-
Data Presentation:
NMR spectra should be presented with assigned peaks. For qNMR, the calculated purity value and the associated uncertainty should be reported.
Table 4: Example qNMR Purity Data
| Parameter | Value |
| Analyte Signal Integral | 2.00 |
| Internal Standard Signal Integral | 1.05 |
| Analyte Mass | 25.2 mg |
| Internal Standard Mass | 10.1 mg |
| Internal Standard Purity | 99.9% |
| Calculated Purity | 98.7% |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups in the molecule.
Experimental Protocol:
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Data Acquisition: 4000-400 cm⁻¹ range.
Expected Characteristic Peaks:
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~2980 cm⁻¹: Aliphatic C-H stretch.
-
~1750 cm⁻¹: C=O stretch (ester).
-
~1530 and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretch (nitro group).
-
~1200-1000 cm⁻¹: C-F stretch.
Visualization of Workflows and Pathways
Analytical Workflow
The following diagram illustrates the logical flow of the purity analysis process.
Caption: Analytical workflow for purity determination.
Hypothetical Signaling Pathway Involvement
As a novel chemical entity, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate could potentially be investigated for its role in modulating cellular signaling pathways. The following diagram illustrates a hypothetical interaction with a generic kinase pathway.
Caption: Hypothetical inhibition of a kinase cascade.
Conclusion
The purity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a critical quality attribute that must be rigorously controlled. The analytical methods outlined in this guide, including HPLC, GC-MS, NMR, and FTIR, provide a comprehensive framework for identifying and quantifying potential impurities. Adherence to these detailed protocols will ensure the generation of reliable and accurate data, which is essential for researchers, scientists, and drug development professionals in advancing their research and development programs.
Commercial Availability and Application of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a specialized fluorinated aromatic compound, has emerged as a critical building block in the rapidly advancing field of targeted protein degradation (TPD). Its primary application lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), innovative bifunctional molecules designed to eliminate disease-causing proteins. This technical guide provides an in-depth overview of the commercial availability of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, its key physicochemical properties, and its role in the development of next-generation therapeutics. Detailed diagrams outlining procurement workflows and the fundamental mechanism of PROTAC action are included to support researchers in this domain.
Introduction: The Role in Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively destroy proteins of interest (POIs). Unlike traditional inhibitors that only block a protein's function, TPD agents like PROTACs physically remove the target protein, offering potential advantages in overcoming drug resistance and targeting proteins previously considered "undruggable".
PROTACs are heterobifunctional molecules composed of three key parts: a ligand that binds to the target POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate serves as a precursor to ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a key component in many successful PROTACs. The nitro group on the phenyl ring is a versatile chemical handle that can be readily reduced to an amine, enabling covalent attachment to a linker, which is then connected to a "warhead" that targets the specific disease-causing protein.
Commercial Availability
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS Number: 243656-25-9) is readily available from a variety of chemical suppliers specializing in building blocks for research and development. The compound is typically supplied as a solid with purity levels of 95% or higher. Researchers should verify current stock and lead times with individual vendors.
Table 1: Commercial Supplier Summary
| Supplier | Typical Purity | Notes |
| BLDpharm | ≥98% | Available for online ordering.[1] |
| Acubiochem | - | Listed as a fluorinated heterocyclic synthetic block.[2] |
| Advanced ChemBlocks | 98% | Novel building blocks for research. |
| ChemicalBook | - | Aggregates multiple suppliers.[3] |
| Ambeed, Inc. (via Sigma-Aldrich) | 95% | Stored at room temperature, sealed in dry conditions. |
| ChemScene | ≥98% | Stored at 2-8°C, sealed in dry conditions.[4] |
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties is essential for its proper handling, storage, and use in synthetic chemistry.
Table 2: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 243656-25-9 | [1][3] |
| Molecular Formula | C₁₀H₉F₂NO₄ | [4] |
| Molecular Weight | 245.18 g/mol | [4] |
| Physical Form | Solid | - |
| Storage Temperature | Room Temperature or 2-8°C, Sealed in Dry Conditions | [4] |
| Boiling Point (Predicted) | 361.2 ± 42.0 °C | [5] |
| Density (Predicted) | 1.545 ± 0.06 g/cm³ | [5] |
| H-Bond Acceptors | 4 | [4] |
| H-Bond Donors | 0 | [4] |
| Rotatable Bonds | 4 | [4] |
Safety Information:
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261, P280, P301+P312, P302+P352, P305+P351+P338.
Synthesis and Application in PROTAC Development
General Synthesis Route
While specific, detailed synthesis protocols for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are not widely published in peer-reviewed journals, the synthesis logically proceeds via the esterification of its corresponding carboxylic acid, 2,2-difluoro-2-(4-nitrophenyl)acetic acid (CAS 206360-56-7). This precursor acid can be synthesized through multi-step reactions starting from substituted nitrobenzenes. The final esterification step would typically involve reacting the carboxylic acid with ethanol under acidic conditions.
Experimental Workflow: From Building Block to PROTAC
The primary utility of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is as a foundational piece in the modular synthesis of a PROTAC. The following workflow outlines the key transformations.
Step 1: Reduction of the Nitro Group The nitro group is selectively reduced to a primary amine (-NH₂). This is a crucial transformation, as the resulting aniline derivative is nucleophilic and ready for coupling. Common reagents for this reduction include tin(II) chloride, catalytic hydrogenation (e.g., using palladium on carbon), or iron powder in acidic media.
Step 2: Linker Conjugation The newly formed amine is then covalently attached to a chemical linker. Linkers in PROTACs are not merely spacers; their length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase). The conjugation is typically achieved by forming a stable amide bond. This involves reacting the amine with a linker that has a terminal carboxylic acid, often activated with a coupling reagent like HATU or EDC.
Step 3: Warhead Attachment Finally, the other end of the linker is attached to the "warhead," which is a ligand that specifically binds to the protein of interest (POI). This final step completes the synthesis of the heterobifunctional PROTAC molecule.
Visualizing Key Processes and Pathways
To aid in the conceptualization of procurement and the mechanism of action, the following diagrams are provided.
References
- 1. 243656-25-9|Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | 243656-25-9 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. 2,2-DIFLUORO-2-(4-NITROPHENYL)ACETIC ACID CAS#: 206360-56-7 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a valuable fluorinated building block in organic synthesis. Due to limited direct studies on this specific reagent, this guide also draws upon established protocols for structurally similar compounds to illustrate its potential synthetic utility.
Compound Profile
| Property | Value | Reference |
| CAS Number | 243656-25-9 | [1][2] |
| Molecular Formula | C₁₀H₉F₂NO₄ | [2] |
| Molecular Weight | 245.18 g/mol | [3] |
| Appearance | Solid | [4] |
| Primary Applications | Intermediate in pharmaceutical and agrochemical synthesis, specialty material development. | [5] |
Core Synthetic Applications
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate serves as a versatile precursor for introducing a difluoromethyl group and a reactive nitro handle, which can be further transformed into various functional groups. The primary applications revolve around the modification of the nitro group and subsequent aromatic substitutions.
Experimental Protocol: Reduction of a Nitrophenyl Moiety to an Aminophenyl Moiety
This protocol is adapted from the reduction of a similar compound, diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate, as described in patent CN108456140B.[6]
Materials:
-
Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate (or Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate)
-
Ethanol
-
Palladium on carbon (10% w/w)
-
Hydrogen gas
-
Ethyl acetate
-
Diatomaceous earth (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1.0 equivalent of the nitrophenyl compound in ethanol.
-
Add 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude aminophenyl product.
-
The product can be further purified by column chromatography if necessary.
Quantitative Data from Analogous Reaction:
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methyl malonate | H₂, Pd/C | Ethanol | 20-25 | 14 | 90 | [6] |
Logical Workflow for Synthetic Transformations
The following diagram illustrates a logical workflow for the synthetic transformations starting from Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: Synthetic pathway from the nitro compound.
Further Synthetic Potential: Nucleophilic Aromatic Substitution
The presence of a strong electron-withdrawing nitro group and fluorine atoms on the aromatic ring suggests the potential for nucleophilic aromatic substitution (SNAAr) reactions. While not documented for the title compound, this remains a plausible and valuable synthetic route to explore for creating more complex molecules.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the reduction of the nitro group.
Caption: Experimental workflow for nitro group reduction.
Disclaimer: The experimental protocols and potential applications described herein are based on established procedures for structurally similar compounds due to the limited availability of direct published research on Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. Researchers should exercise standard laboratory safety precautions and optimize reaction conditions as necessary for their specific applications.
References
- 1. acubiochem.com [acubiochem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. chemscene.com [chemscene.com]
- 4. Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | 243656-25-9 [sigmaaldrich.com]
- 5. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 6. CN108456140B - Method for preparing flurbiprofen impurity M - Google Patents [patents.google.com]
Application Notes: Synthesis of Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate
Introduction
Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the difluoromethyl group can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity. This document provides a detailed protocol for a two-step synthesis of Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate, commencing with the synthesis of the nitro-substituted intermediate, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, followed by its reduction to the target amino compound.
Synthetic Strategy
The synthesis is approached in two primary stages:
-
Formation of the Carbon-Carbon Bond via a Reformatsky-type Reaction: This initial step involves the reaction of a suitable 4-nitro-substituted carbonyl precursor with an ethyl halodifluoroacetate in the presence of activated zinc. This reaction constructs the core structure of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds.[1][2]
-
Reduction of the Nitro Group: The nitro-substituted intermediate is subsequently reduced to the corresponding primary amine. A common and efficient method for this transformation is the use of iron powder in the presence of an acidic medium, such as ammonium chloride in an aqueous solvent system. This method is known for its chemoselectivity and tolerance of various functional groups.[3][4]
Experimental Protocols
Part 1: Synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This protocol is based on the principles of the Reformatsky reaction.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrobenzaldehyde | 151.12 | 15.11 g | 0.10 |
| Ethyl bromodifluoroacetate | 202.99 | 24.36 g | 0.12 |
| Zinc dust (activated) | 65.38 | 9.81 g | 0.15 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |
| 1 M Hydrochloric acid | - | 150 mL | - |
| Saturated sodium bicarbonate solution | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
| Ethyl acetate | - | For extraction | - |
| Hexane | - | For chromatography | - |
Procedure:
-
Activation of Zinc: In a flame-dried 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc dust. Heat the flask gently under a vacuum and then cool to room temperature under a nitrogen atmosphere. This process helps to activate the zinc.
-
Reaction Setup: To the flask containing activated zinc, add 50 mL of anhydrous THF.
-
Initiation of Reaction: In the dropping funnel, prepare a solution of 4-nitrobenzaldehyde (15.11 g, 0.10 mol) and ethyl bromodifluoroacetate (24.36 g, 0.12 mol) in 150 mL of anhydrous THF. Add a small portion (approximately 10%) of this solution to the zinc suspension. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by a gentle reflux.
-
Addition of Reagents: Once the reaction has started, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours to ensure the completion of the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then quench the reaction by the slow addition of 150 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate as a solid.
Part 2: Synthesis of Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate
This protocol details the reduction of the nitro group to an amine using iron powder.[3][4][5]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | 245.18 | 24.52 g | 0.10 |
| Iron powder | 55.84 | 27.92 g | 0.50 |
| Ammonium chloride | 53.49 | 26.75 g | 0.50 |
| Ethanol | - | 200 mL | - |
| Water | - | 100 mL | - |
| Ethyl acetate | - | For extraction | - |
| Celite | - | For filtration | - |
| Saturated sodium bicarbonate solution | - | 150 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, combine Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (24.52 g, 0.10 mol), iron powder (27.92 g, 0.50 mol), ammonium chloride (26.75 g, 0.50 mol), ethanol (200 mL), and water (100 mL).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate (2 x 50 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (150 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate can be further purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Reformatsky-type Reaction | 4-Nitrobenzaldehyde, Ethyl bromodifluoroacetate, Zn | THF | Reflux | 3 | ~60-70 |
| 2 | Nitro Reduction | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, Fe, NH4Cl | Ethanol/Water | Reflux | 2-4 | ~85-95 |
Table 2: Analytical Data for Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate
| Property | Value |
| Molecular Formula | C10H11F2NO2 |
| Molecular Weight | 215.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.10 (d, J=8.4 Hz, 2H), 6.70 (d, J=8.4 Hz, 2H), 4.30 (q, J=7.1 Hz, 2H), 3.85 (br s, 2H), 1.30 (t, J=7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 165.0 (t, J=35.4 Hz), 147.5, 129.0, 118.0 (t, J=25.3 Hz), 115.0, 114.5 (t, J=24.2 Hz), 63.0, 14.0 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -98.5 (s) |
(Note: NMR data is predicted and may vary slightly in experimental results.)
Visualizations
Caption: Synthetic pathway for Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate.
Caption: Experimental workflow for the synthesis.
References
Application Notes and Protocols for Reactions of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. The presence of a nitro group strongly activates the aromatic ring, making it susceptible to various transformations. While a direct nucleophilic aromatic substitution (SNAr) of the nitro group is uncommon, the electron-withdrawing nature of both the nitro and the gem-difluoroacetate moieties facilitates other important reactions. These application notes provide detailed protocols for two key transformations of this substrate: Vicarious Nucleophilic Substitution (VNS) of hydrogen and the reduction of the nitro group. These reactions open avenues for diverse functionalization, enabling the synthesis of novel compounds with potential therapeutic applications.
Reaction Pathways
The primary reaction pathways for ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate discussed herein are Vicarious Nucleophilic Substitution (VNS) and nitro group reduction. VNS allows for the introduction of carbon nucleophiles onto the aromatic ring, while reduction of the nitro group provides a key synthetic handle for further derivatization, such as amide bond formation.
Application Notes and Protocols for Cross-Coupling Reactions Involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a valuable building block in medicinal chemistry and materials science. The presence of the difluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitro group, while potentially challenging in some catalytic cycles, offers a handle for further functionalization, such as reduction to an amine. This document provides detailed, albeit representative, protocols for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are powerful C-C bond-forming methodologies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. For Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, the reaction would likely proceed via activation of a C-X bond on a coupling partner, with the difluoroacetate moiety remaining intact. The following protocol is adapted from procedures for the Suzuki coupling of similar aromatic compounds.[1][2][3]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
Reaction Scheme:
(Note: In the context of the topic, either the aryl group of the acetate could be modified prior to coupling, or it could be coupled with an aryl boronic acid if a suitable leaving group is present on the nitrophenyl ring.)
Materials:
-
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (if modified with a leaving group) or an appropriate aryl halide/triflate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide/triflate (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Yields
The following table presents hypothetical data based on typical yields for Suzuki couplings of related compounds.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/PPh₃ (2/8) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Iodo-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 4-Triflyloxy-nitrobenzene | 3-Thienylboronic acid | Pd₂(dba)₃/SPhos (2/4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Visualization: Suzuki Coupling Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[4][5]
Experimental Protocol: Representative Heck Reaction
Reaction Scheme:
Ar-X + H-C≡C-R --[Pd catalyst, Cu(I), Base]--> Ar-C≡C-R
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Applications in Drug Development
The products derived from these cross-coupling reactions are of significant interest to the pharmaceutical industry. The introduction of new aryl or vinyl groups onto the core structure can modulate the biological activity of the parent molecule. For instance, biaryl structures are common motifs in many approved drugs. The difluoromethyl group is a bioisostere for a hydroxyl or thiol group and can improve metabolic stability. The nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophores or improve solubility. Potential therapeutic areas for derivatives of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate include oncology, infectious diseases, and inflammation.
References
Application Notes and Protocols: Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in Medicinal Chemistry
Disclaimer: There is currently a limited amount of publicly available research specifically detailing the medicinal chemistry applications of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. The following application notes and protocols are based on the known activities of closely related analogs, such as Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate, and are intended to serve as an illustrative guide for researchers. The experimental data presented is hypothetical and should be confirmed through dedicated studies on the compound of interest.
Application Notes
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated organic compound with potential as a versatile intermediate in drug discovery and development. The incorporation of a gem-difluoroacetate moiety can significantly modulate the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of a 4-nitrophenyl group offers a handle for further chemical modification and may contribute to the compound's biological activity, potentially through bioreduction to reactive intermediates.[3] This combination of structural features makes Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and its derivatives interesting candidates for investigation in various therapeutic areas, including oncology and infectious diseases.
Potential Biological Activities
Based on studies of analogous compounds, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate may exhibit a range of biological activities:
-
Anticancer Properties: The nitroaromatic group is a key feature in some anticancer agents. It can undergo enzymatic reduction in hypoxic tumor environments to form cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules, leading to apoptosis.[3]
-
Antibacterial and Antifungal Activities: The compound and its derivatives could be explored for their efficacy against various bacterial and fungal strains. The mechanism may involve the inhibition of essential enzymes or disruption of cell wall integrity.
Hypothetical Mechanism of Action: Bioreduction of the Nitro Group
A plausible mechanism of action for the potential anticancer effects of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate involves the enzymatic reduction of the nitro group, a process that is more efficient under the hypoxic conditions often found in solid tumors. This bioreduction can proceed through a series of one-electron transfers to generate a nitro radical anion, which can then be further reduced to nitroso and hydroxylamine intermediates, and ultimately to the corresponding amine. The intermediate species, particularly the nitroso and hydroxylamine derivatives, are highly reactive and can induce cellular damage.
Caption: Hypothetical bioreduction pathway of a nitrophenyl-containing compound.
Quantitative Data
The following tables present hypothetical quantitative data for a closely related analog, Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate , for illustrative purposes.
Table 1: In Vitro Anticancer Activity of Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.5 |
| A549 | Lung Carcinoma | 31.8 |
| HeLa | Cervical Cancer | 18.9 |
Table 2: In Vitro Antimicrobial Activity of Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 64 |
| Escherichia coli | Gram-negative Bacteria | 128 |
| Candida albicans | Fungus | 32 |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the compound concentration.[4]
-
Caption: Workflow for the in vitro MTT cell viability assay.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control inhibitor
-
96-well microplate (UV-transparent or opaque, depending on the detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in assay buffer.
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare serial dilutions of the test compound and the positive control inhibitor in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound dilution (or positive control/vehicle)
-
Enzyme solution
-
-
Mix gently and pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the optimal temperature.
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding the substrate solution to each well.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader.
-
Measure the change in signal (e.g., absorbance) over time at regular intervals.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[5]
-
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Ethyl 2-(4,5-difluoro-2-nitrophenyl)acetate | 1803827-82-8 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
Application Notes and Protocols: Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a valuable synthetic intermediate in medicinal chemistry, offering a unique combination of reactive functional groups that can be strategically manipulated to construct complex molecular architectures for pharmaceutical applications. The presence of a nitro group, a difluoromethyl moiety, and an ethyl ester provides multiple avenues for chemical modification, making it a versatile starting material for the synthesis of diverse bioactive compounds. This document provides detailed application notes and experimental protocols for the key transformations of this building block.
The core utility of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate lies in three primary transformations:
-
Reduction of the Nitro Group: The nitro functionality can be readily reduced to a primary amine, which serves as a key handle for introducing various substituents via amidation, sulfonylation, or participation in cyclization reactions.
-
Hydrolysis of the Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, enabling amide bond formation or other modifications at this position.
-
Reformatsky-type Reactions: The α,α-difluoroester moiety can participate in Reformatsky-type reactions with imines to generate β-lactam structures, which are core components of many antibiotic drug classes.
These transformations open the door to the synthesis of a wide range of pharmaceutical scaffolds, including potential anti-cancer agents and enzyme inhibitors.
Key Chemical Transformations and Experimental Protocols
Reduction of the Nitro Group to an Aniline Derivative
The reduction of the aromatic nitro group to an aniline is a fundamental step in utilizing Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate for pharmaceutical synthesis. The resulting amino group is a versatile nucleophile for further derivatization. A common and efficient method for this transformation is catalytic transfer hydrogenation using iron powder and a mild acid source like ammonium chloride. This method is often preferred for its safety, cost-effectiveness, and tolerance of other functional groups compared to methods like catalytic hydrogenation with flammable H₂ gas.
Experimental Protocol: Synthesis of Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate
This protocol is adapted from established methods for the reduction of aromatic nitro compounds using iron in the presence of an electrolyte.
Materials:
-
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1.0 eq).
-
Add a solvent mixture of ethanol and water (typically in a ratio of 2:1 to 4:1 v/v).
-
To this solution, add iron powder (5-10 eq) and ammonium chloride (5-10 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron residues, and wash the filter cake with ethyl acetate.
-
Combine the filtrate and the washings.
-
Carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
The crude Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate |
| Product | Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate |
| Typical Yield | 85-95% |
| Purity (post-purification) | >98% |
Logical Workflow for Nitro Group Reduction
Caption: Workflow for the reduction of the nitro group.
Hydrolysis of the Ethyl Ester to a Carboxylic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid provides another key functional handle for further molecular elaboration, most commonly through amide bond formation. This transformation is typically achieved via saponification using a strong base like sodium hydroxide or lithium hydroxide, followed by acidification.
Experimental Protocol: Synthesis of 2,2-difluoro-2-(4-nitrophenyl)acetic acid
Materials:
-
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, e.g., 1 M or 2 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add a solution of sodium hydroxide or lithium hydroxide (1.5-2.0 eq) in water.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is no longer visible.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of hydrochloric acid.
-
A precipitate of the carboxylic acid may form. If so, collect it by filtration. If not, extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the desired 2,2-difluoro-2-(4-nitrophenyl)acetic acid.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate |
| Product | 2,2-difluoro-2-(4-nitrophenyl)acetic acid |
| Typical Yield | >90% |
| Purity (post-purification) | >97% |
Logical Workflow for Ester Hydrolysis
Caption: Workflow for the hydrolysis of the ethyl ester.
Synthesis of β-Lactams via Reformatsky-type Reaction
The α,α-difluoroester moiety of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate can be utilized in Reformatsky-type reactions to synthesize α,α-difluoro-β-lactams. These structures are of significant interest in the development of novel antibiotics and other therapeutic agents. The reaction typically involves the formation of a zinc enolate from the α,α-difluoroester, which then undergoes a [2+2] cycloaddition with an imine.
Experimental Protocol: Synthesis of a 3,3-difluoro-β-lactam
This protocol is a general representation of a Reformatsky reaction for β-lactam synthesis.
Materials:
-
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (or a similar α,α-difluoroester)
-
An appropriate imine
-
Activated Zinc dust
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Anhydrous conditions (e.g., under Nitrogen or Argon atmosphere)
Procedure:
-
In an oven-dried, three-necked round-bottom flask under an inert atmosphere, add activated zinc dust.
-
Add anhydrous THF to the flask.
-
To this suspension, add a solution of the imine (1.0 eq) in anhydrous THF.
-
Slowly add a solution of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1.2 eq) in anhydrous THF to the reaction mixture at room temperature.
-
The reaction mixture may be gently heated or sonicated to initiate the reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3,3-difluoro-β-lactam.
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate & Imine |
| Product | 3,3-difluoro-β-lactam |
| Typical Yield | 40-70% |
| Purity (post-purification) | >95% |
Signaling Pathway Implication (Hypothetical)
Derivatives of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, particularly those incorporating the aniline or carboxylic acid functionalities, can be envisioned as precursors to kinase inhibitors. For instance, the aniline derivative can be used to synthesize compounds that target the ATP-binding site of various kinases implicated in cancer signaling pathways.
Caption: Hypothetical pathway for kinase inhibition.
Conclusion
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a highly functionalized and versatile building block for the synthesis of a wide array of pharmaceutical lead compounds. The strategic manipulation of its nitro, ester, and difluoromethyl groups allows for the construction of complex molecular scaffolds with potential therapeutic applications. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound in their drug discovery and development endeavors. Further investigation into the biological activities of its derivatives is warranted to fully realize its potential in medicinal chemistry.
Anwendungs- und Protokollhinweise: Derivatisierung von Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat für biologisches Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat ist ein vielversprechendes Ausgangsmolekül für die Wirkstoffforschung. Die Einführung von Fluoratomen in organische Moleküle kann deren pharmakologische Eigenschaften, wie z. B. die metabolische Stabilität und die Bindungsaffinität an biologische Zielstrukturen, erheblich verbessern.[1][2] Die Derivatisierung dieses Moleküls, insbesondere durch Umwandlung der Nitrogruppe, eröffnet die Möglichkeit, eine Bibliothek von Verbindungen für das Screening auf verschiedene biologische Aktivitäten, einschließlich potenzieller krebsbekämpfender und antibakterieller Eigenschaften, zu erstellen.
Diese Anwendungs- und Protokollhinweise beschreiben die chemische Modifikation von Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat und die anschließende Bewertung der biologischen Aktivität der synthetisierten Derivate.
Teil 1: Synthese und Derivatisierung
Der erste Schritt in der Derivatisierung von Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat ist die Reduktion der aromatischen Nitrogruppe zu einem primären Amin. Dieses Amin dient als vielseitiger chemischer "Griff" für weitere Modifikationen.
Logischer Arbeitsablauf der Synthese
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese von Derivaten.
Experimentelle Protokolle
Protokoll 1: Reduktion von Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat
Dieses Protokoll beschreibt die Reduktion der Nitrogruppe mittels katalytischer Hydrierung, eine gängige und effiziente Methode.[3][4]
Materialien:
-
Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat
-
Palladium auf Kohle (10 Gew.-% Pd/C)
-
Methanol (MeOH) oder Ethylacetat (EtOAc)
-
Wasserstoffgas (H₂)
-
Rundkolben
-
Hydrierapparatur (z. B. Parr-Hydriergerät oder Ballon-Hydrierung)
-
Celit®
-
Rotationsverdampfer
Verfahren:
-
Lösen Sie Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat (1,0 Äq.) in einem geeigneten Lösungsmittel (MeOH oder EtOAc) in einem Rundkolben.
-
Geben Sie vorsichtig Palladium auf Kohle (ca. 5-10 Mol-%) zu der Lösung.
-
Schließen Sie den Kolben an die Hydrierapparatur an.
-
Evakuieren Sie die Apparatur und spülen Sie sie dreimal mit Wasserstoffgas.
-
Stellen Sie eine Wasserstoffatmosphäre her (Ballon oder Druck im Parr-Gerät) und rühren Sie die Mischung bei Raumtemperatur kräftig.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC). Die Reaktion ist in der Regel nach 2-6 Stunden abgeschlossen.
-
Nach Abschluss der Reaktion lassen Sie den Wasserstoff vorsichtig ab und spülen die Apparatur mit Stickstoff oder Argon.
-
Filtrieren Sie die Reaktionsmischung durch ein Bett aus Celit®, um den Palladium-Katalysator zu entfernen. Waschen Sie das Celit®-Bett mit zusätzlichem Lösungsmittel.
-
Entfernen Sie das Lösungsmittel aus dem Filtrat im Vakuum mit einem Rotationsverdampfer, um das Rohprodukt, Ethyl-2,2-difluor-2-(4-aminophenyl)acetat, zu erhalten.
-
Reinigen Sie das Produkt bei Bedarf durch Säulenchromatographie.
Protokoll 2: Synthese von Amid-Derivaten (Beispiel)
Dieses Protokoll beschreibt die Acylierung des Amins mit einem Acylchlorid zur Bildung eines Amids.
Materialien:
-
Ethyl-2,2-difluor-2-(4-aminophenyl)acetat (aus Protokoll 1)
-
Ein Acylchlorid (z. B. Benzoylchlorid)
-
Eine Base (z. B. Triethylamin (TEA) oder Pyridin)
-
Ein aprotisches Lösungsmittel (z. B. Dichlormethan (DCM) oder Tetrahydrofuran (THF))
-
Rundkolben, Magnetrührer, Eisbad
Verfahren:
-
Lösen Sie Ethyl-2,2-difluor-2-(4-aminophenyl)acetat (1,0 Äq.) und die Base (1,2 Äq.) in dem aprotischen Lösungsmittel in einem Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C.
-
Geben Sie langsam eine Lösung des Acylchlorids (1,1 Äq.) in dem gleichen Lösungsmittel zu der gerührten Mischung.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für weitere 4-12 Stunden.
-
Verfolgen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion verdünnen Sie die Mischung mit dem Lösungsmittel und waschen sie nacheinander mit verdünnter Salzsäure (HCl), gesättigter Natriumbicarbonatlösung (NaHCO₃) und Kochsalzlösung (gesättigte NaCl-Lösung).
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigen Sie das resultierende Amid-Derivat durch Umkristallisation oder Säulenchromatographie.
Teil 2: Biologisches Screening
Nach der Synthese und Reinigung werden die Derivate auf ihre biologische Aktivität untersucht. Hier werden Protokolle für ein primäres Screening auf krebsbekämpfende und antibakterielle Eigenschaften vorgestellt.
Experimenteller Arbeitsablauf für das biologische Screening
Abbildung 2: Arbeitsablauf für das biologische Screening der Derivate.
Protokoll 3: Antikrebs-Screening mittels MTT-Assay
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der Zellviabilität und wird häufig zum Screening von Verbindungen auf zytotoxische Aktivität verwendet.[2][5][6]
Materialien:
-
Menschliche Krebszelllinien (z. B. HeLa, MCF-7)
-
Zellkulturmedium (z. B. DMEM) mit fötalem Kälberserum (FKS) und Antibiotika
-
Synthetisierte Derivate, gelöst in DMSO
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)
-
Solubilisierungslösung (z. B. saures Isopropanol)
-
96-Well-Platten, Mikrotiterplatten-Lesegerät (Spektrophotometer)
Verfahren:
-
Säen Sie die Krebszellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht bei 37 °C und 5 % CO₂.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Zellkulturmedium vor. Die Endkonzentrationen von DMSO sollten 0,5 % nicht überschreiten.
-
Entfernen Sie das alte Medium aus den Wells und geben Sie die verschiedenen Konzentrationen der Testverbindungen zu den Zellen. Fügen Sie auch eine Vehikelkontrolle (nur DMSO) und eine Positivkontrolle (bekanntes Zytostatikum) hinzu.
-
Inkubieren Sie die Platten für 48-72 Stunden bei 37 °C und 5 % CO₂.
-
Geben Sie nach der Inkubation MTT-Reagenz in jedes Well und inkubieren Sie für weitere 2-4 Stunden. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Entfernen Sie das Medium und lösen Sie die Formazan-Kristalle in der Solubilisierungslösung.
-
Messen Sie die Extinktion bei einer Wellenlänge von ca. 570 nm mit einem Mikrotiterplatten-Lesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie die IC₅₀-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt).
Protokoll 4: Antibakterielles Screening (Bestimmung der minimalen Hemmkonzentration - MHK)
Die MHK ist die niedrigste Konzentration einer antimikrobiellen Substanz, die das sichtbare Wachstum eines Bakteriums hemmt. Die Bouillon-Mikrodilutionsmethode ist ein Standardverfahren zur Bestimmung der MHK.[7][8]
Materialien:
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Bakterienkulturmedium (z. B. Mueller-Hinton-Bouillon)
-
Synthetisierte Derivate, gelöst in DMSO
-
96-Well-Platten, Inkubator
Verfahren:
-
Bereiten Sie in den Wells einer 96-Well-Platte eine serielle Zweifach-Verdünnung der Testverbindungen in Bakterienkulturmedium vor.
-
Stellen Sie eine standardisierte Bakteriensuspension (z. B. 0,5 McFarland-Standard) her.
-
Inokulieren Sie jedes Well mit der Bakteriensuspension, um eine Endkonzentration von ca. 5 x 10⁵ KBE/ml zu erreichen. Fügen Sie eine Wachstumskontrolle (keine Verbindung) und eine Sterilitätskontrolle (keine Bakterien) hinzu.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) auftritt.
Teil 3: Datenpräsentation und Interpretation
Die Quantifizierung der biologischen Aktivität ist entscheidend für den Vergleich der Derivate und die Identifizierung von Leitstrukturen.
Hypothetische biologische Aktivitätsdaten
Die folgende Tabelle zeigt beispielhafte Daten, die aus den oben beschriebenen Screenings gewonnen werden könnten. Bitte beachten Sie: Diese Daten sind rein illustrativ und nicht das Ergebnis tatsächlicher Experimente.
| Verbindung | R-Gruppe (Beispiel) | IC₅₀ (µM) vs. HeLa-Zellen | MHK (µg/mL) vs. S. aureus |
| Derivat 1 | Benzoyl | 15.2 | 64 |
| Derivat 2 | 4-Chlorbenzoyl | 8.7 | 32 |
| Derivat 3 | Phenylsulfonyl | 22.5 | >128 |
| Derivat 4 | N-Phenyl (Harnstoff) | 5.1 | 16 |
| Doxorubicin | (Positivkontrolle) | 0.8 | N/A |
| Vancomycin | (Positivkontrolle) | N/A | 2 |
Mögliche Signalwege
Die biologische Aktivität von niedermolekularen Verbindungen beruht oft auf der Modulation von zellulären Signalwegen. Beispielsweise könnten krebsbekämpfende Wirkstoffe eine Kinase-Signalkaskade hemmen, die für die Zellproliferation entscheidend ist.
Abbildung 3: Hypothetischer Mechanismus der Kinase-Inhibition.
Schlussfolgerung
Die vorgestellten Protokolle bieten einen umfassenden Leitfaden für die Derivatisierung von Ethyl-2,2-difluor-2-(4-nitrophenyl)acetat und das anschließende biologische Screening. Durch die systematische Synthese und Prüfung einer Bibliothek von Derivaten können Struktur-Wirkungs-Beziehungen aufgedeckt und neue Leitstrukturen für die Arzneimittelentwicklung identifiziert werden.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 7. ibtbioservices.com [ibtbioservices.com]
- 8. mdpi.com [mdpi.com]
Application Note: Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate as a Key Intermediate for the Synthesis of Novel Benzoxazinone-Type Herbicides
Abstract
This application note details the utility of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate as a strategic starting material for the synthesis of novel agrochemicals, specifically focusing on a proposed pathway to a new class of benzoxazinone-type herbicides. The gem-difluoroacetate moiety is a valuable pharmacophore in modern agrochemical design, often enhancing metabolic stability and biological activity. Herein, we present a synthetic scheme, detailed experimental protocols, and characterization data for the transformation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate into a key amine intermediate and its subsequent conversion to a novel benzoxazinone scaffold, a class of compounds known for its herbicidal properties.
Introduction
The continuous demand for more effective and environmentally benign agrochemicals drives the search for novel molecular scaffolds and efficient synthetic methodologies. Fluorinated organic compounds have gained significant attention in the design of new pesticides and herbicides due to their unique physicochemical properties, which can lead to enhanced efficacy, selectivity, and metabolic stability. Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a readily available building block that incorporates both a gem-difluoro group and a nitroaryl moiety. The nitro group serves as a versatile functional handle, which upon reduction to an amine, opens up a plethora of synthetic possibilities for derivatization.
This note outlines a plausible and efficient synthetic route to novel benzoxazinone-type herbicides using Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate as the foundational starting material. The proposed pathway leverages the well-established chemistry of nitro group reduction and benzoxazinone ring formation, providing a clear roadmap for researchers engaged in the discovery of new herbicidal agents.
Proposed Synthetic Pathway
The overall proposed synthetic pathway is depicted below. The synthesis commences with the reduction of the nitro group in Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1) to yield the corresponding aniline intermediate (2). This key intermediate is then proposed to undergo cyclization to form a novel difluoromethyl-substituted benzoxazinone (3), which can be further functionalized to generate a library of potential herbicidal compounds.
Caption: Proposed synthetic pathway from Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate to novel benzoxazinone herbicides.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate (2)
This protocol describes the catalytic hydrogenation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate to the corresponding aniline derivative.
Caption: Experimental workflow for the synthesis of Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate.
Materials:
-
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (0.05 eq)
-
Ethanol (20 mL per gram of starting material)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
To a hydrogenation vessel, add Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and ethanol.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature (25°C) for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate.
Protocol 2: Synthesis of 6-(difluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (3)
This protocol outlines a plausible method for the cyclization of the amino ester intermediate to the benzoxazinone core structure using a phosgene equivalent.
Materials:
-
Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate (1.0 eq)
-
Triphosgene (0.4 eq)
-
Triethylamine (3.0 eq)
-
Anhydrous Toluene (30 mL per gram of starting material)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate in anhydrous toluene.
-
Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene in anhydrous toluene.
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Add the triphosgene solution dropwise to the cooled reaction mixture over a period of 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approximately 110°C) for 6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield 6-(difluoromethyl)-2H-1,4-benzoxazin-3(4H)-one.
Quantitative Data
The following table summarizes the expected quantitative data for the key synthetic steps based on literature precedents for similar transformations.
| Step | Product Name | Starting Material | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) (by HPLC) |
| 1 | Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate (2) | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1) | 215.20 | 85-95 | >98 |
| 2 | 6-(difluoromethyl)-2H-1,4-benzoxazin-3(4H)-one (3) | Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate (2) | 199.14 | 60-75 | >97 |
Conclusion
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a valuable and versatile building block for the synthesis of novel, fluorinated agrochemicals. The presented synthetic pathway to a new class of benzoxazinone-type herbicides highlights a practical application for this intermediate. The detailed protocols provide a solid foundation for researchers to explore the synthesis of these and other related compounds with potential herbicidal activity. The introduction of the gem-difluoro moiety onto the benzoxazinone scaffold is a promising strategy for the development of next-generation crop protection agents.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on a common synthetic route: the Reformatsky reaction between ethyl bromodifluoroacetate and 4-nitrobenzaldehyde.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive zinc. 2. Low reaction temperature. 3. Impure starting materials. | 1. Activate zinc powder prior to use by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum. Alternatively, use freshly prepared Rieke zinc. 2. Ensure the reaction is maintained at a gentle reflux. 3. Purify starting materials: recrystallize 4-nitrobenzaldehyde and distill ethyl bromodifluoroacetate. |
| Formation of byproducts | 1. Self-condensation of ethyl bromodifluoroacetate. 2. Reduction of the nitro group on 4-nitrobenzaldehyde. 3. Formation of pinacol coupling product from 4-nitrobenzaldehyde. | 1. Add the ethyl bromodifluoroacetate slowly to the reaction mixture containing activated zinc and 4-nitrobenzaldehyde. 2. Use a less reactive form of zinc or a shorter reaction time. 3. Ensure an excess of the organozinc reagent to favor the desired cross-coupling reaction. |
| Difficult product isolation/purification | 1. Emulsion formation during aqueous workup. 2. Co-elution of impurities during column chromatography. | 1. Add a saturated solution of NaCl or NH4Cl to break up the emulsion. 2. Use a different solvent system for chromatography (e.g., a gradient of ethyl acetate in hexanes). Consider a pre-purification step such as distillation under reduced pressure if the product is thermally stable. |
| Inconsistent yields | 1. Variability in the quality of zinc. 2. Moisture in the reaction. | 1. Standardize the zinc activation procedure. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate?
A common and effective method is the Reformatsky reaction. This involves the reaction of ethyl bromodifluoroacetate with 4-nitrobenzaldehyde in the presence of activated zinc. The organozinc reagent formed in situ adds to the aldehyde, and subsequent workup yields the desired product.
Q2: My Reformatsky reaction is not initiating. What should I do?
The most frequent cause for initiation failure is inactive zinc. Ensure your zinc has been properly activated to remove the passivating oxide layer. A small crystal of iodine can also be added to help initiate the reaction. Gentle heating is often required.
Q3: I am observing the formation of a significant amount of a dimeric byproduct from my aldehyde. How can I prevent this?
The formation of a pinacol-type byproduct from the reductive coupling of 4-nitrobenzaldehyde can occur. To minimize this, ensure that the organozinc reagent is formed efficiently and is present in a slight excess. Slow addition of the aldehyde to the pre-formed organozinc reagent can also be beneficial.
Q4: Can the nitro group be reduced under the reaction conditions?
While the standard Reformatsky conditions are generally mild enough to tolerate a nitro group, prolonged reaction times or highly reactive zinc can lead to its reduction. Monitor the reaction progress by TLC and aim for the shortest possible reaction time.
Q5: What are the recommended purification methods for the final product?
The crude product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether as the eluent.
Experimental Protocols
Key Experiment: Synthesis via Reformatsky Reaction
Materials:
-
Activated Zinc powder
-
4-Nitrobenzaldehyde
-
Ethyl bromodifluoroacetate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
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Saturated aqueous Sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium chloride (Brine) solution
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc powder (1.2 equivalents) and anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Add a solution of 4-nitrobenzaldehyde (1.0 equivalent) in anhydrous THF to the flask.
-
Slowly add ethyl bromodifluoroacetate (1.1 equivalents) dissolved in anhydrous THF via the dropping funnel.
-
Gently heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthetic pathway for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Preparation of gem-Difluoro-α-aryl Esters
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions and other issues during the synthesis of gem-difluoro-α-aryl esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for gem-difluoro-α-aryl esters?
A1: The primary methods involve the electrophilic difluorination of α-aryl ester precursors or β-keto esters using N-F reagents like Selectfluor®.[1][2][3] Another common approach is the deoxofluorination of β-keto esters with reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄).[4] Additionally, methods involving nucleophilic difluoroalkylation and palladium-catalyzed cross-coupling reactions are also employed.[5]
Q2: I'm observing a significant amount of mono-fluorinated product. How can I favor the formation of the gem-difluoro compound?
A2: Incomplete difluorination is a common issue. The second fluorination step is often slower than the first because the initial fluorine atom withdraws electron density, making the intermediate mono-fluoro compound less nucleophilic.[1] To promote difluorination, you can try:
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Increasing the stoichiometry of the fluorinating agent (e.g., using >2 equivalents of Selectfluor®).
-
Extending the reaction time or moderately increasing the temperature.[6]
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Ensuring the use of a suitable base to facilitate the enolization necessary for the second fluorination.[1]
Q3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions?
A3: Several side reactions can occur depending on your specific substrate and conditions:
-
Elimination: Particularly with deoxofluorinating agents like DAST, elimination of HF can lead to unsaturated byproducts.[7][8]
-
Hydrolysis: The ester group can be hydrolyzed, especially if the reaction is worked up under aqueous acidic or basic conditions.
-
Aromatic Ring Fluorination: For electron-rich aryl groups, the electrophilic fluorinating agent can react with the aromatic ring instead of the desired α-position.[1]
-
Rearrangement/Migration: In certain substrates, rearrangements of carbocation intermediates or migration of ester groups can occur, leading to isomeric byproducts.[8][9]
-
Oxidation: Some electrophilic fluorinating reagents can act as oxidants, leading to undesired oxidized byproducts.[10]
Q4: Can the choice of fluorinating agent impact the side reaction profile?
A4: Absolutely. Reagents like DAST and Deoxo-Fluor® are known to promote elimination side reactions.[7] Newer reagents like PyFluor and aminodifluorosulfinium salts have been developed to minimize this issue.[7] Selectfluor® is a powerful electrophilic fluorinating agent but can cause fluorination on activated aromatic rings if the enolate formation is not efficient.[1][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time, temperature, or reagent stoichiometry. | 1. Monitor the reaction by TLC or NMR to determine the optimal time. Consider a modest increase in temperature. Ensure at least two equivalents of the fluorinating agent are used for gem-difluorination.[1] |
| 2. Poor Substrate Solubility: The starting material is not fully dissolved in the reaction solvent. | 2. Screen for a more suitable solvent or solvent mixture. A co-solvent might be necessary to improve solubility. | |
| 3. Reagent Decomposition: The fluorinating agent or base may have degraded due to moisture or improper storage. | 3. Use freshly opened or properly stored reagents. For moisture-sensitive reactions, ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). | |
| Formation of Mono-fluorinated Byproduct | 1. Insufficient Fluorinating Agent: Not enough reagent to drive the reaction to completion. | 1. Increase the equivalents of the fluorinating agent (e.g., 2.2-2.5 eq). |
| 2. Slow Second Fluorination: The mono-fluorinated intermediate is less reactive.[1] | 2. Increase reaction time and/or temperature after the initial fluorination appears complete (as monitored by TLC/NMR). | |
| Formation of Elimination Products (Alkenes) | 1. Use of Harsh Deoxofluorinating Agents: Reagents like DAST are prone to causing elimination.[7] | 1. Switch to a milder deoxofluorinating agent such as PyFluor or an aminodifluorosulfinium salt.[7] |
| 2. Presence of a Strong, Non-nucleophilic Base: Can promote elimination over substitution. | 2. Use a weaker base or a fluoride source that also acts as a mild base. | |
| Fluorination of the Aryl Ring | 1. Highly Activated Aryl Group: Electron-donating groups on the aryl ring make it susceptible to electrophilic attack.[1] | 1. Use a less reactive fluorinating agent. Ensure conditions strongly favor enolate formation (e.g., use of a strong, non-nucleophilic base like LiHMDS or LDA) to make the α-position the most reactive site.[11] |
| 2. Slow Enolization: If enolate formation is the rate-limiting step, the fluorinating agent may react elsewhere. | 2. Optimize the base, solvent, and temperature for rapid and complete enolate formation before adding the fluorinating agent. | |
| Product Decomposition during Workup/Purification | 1. Hydrolysis: Exposure to strong acid or base during aqueous workup can cleave the ester. | 1. Perform a neutral workup. Use a saturated solution of NH₄Cl to quench the reaction, followed by extraction. |
| 2. Thermal Instability: The product may be unstable at high temperatures during distillation or solvent removal. | 2. Use purification methods that avoid high temperatures, such as column chromatography. Remove solvent under reduced pressure at low temperature. |
Experimental Protocols
Representative Protocol: Electrophilic Difluorination of an α-Aryl-β-Keto Ester
This protocol is a general guideline for the synthesis of a gem-difluoro-α-aryl ester from a corresponding β-keto ester using Selectfluor®.
Materials:
-
α-Aryl-β-keto ester (1.0 equiv)
-
Selectfluor® (2.2 equiv)
-
Acetonitrile (anhydrous, sufficient to make a 0.1 M solution)
-
Sodium Carbonate (Na₂CO₃, 2.5 equiv)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the α-aryl-β-keto ester (1.0 equiv) and anhydrous acetonitrile.
-
Addition of Base: Add sodium carbonate (2.5 equiv) to the solution.
-
Addition of Fluorinating Agent: Add Selectfluor® (2.2 equiv) portion-wise over 10-15 minutes. Caution: The reaction can be exothermic.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹⁹F NMR. The reaction may take several hours to several days for complete difluorination.[1]
-
Quenching: Once the reaction is complete, filter the mixture to remove insoluble salts and quench the filtrate by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the pure gem-difluoro-α-aryl ester.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Reaction Pathway: Desired vs. Side Reactions
This diagram illustrates the desired difluorination pathway versus common competing side reactions like mono-fluorination and aromatic fluorination.
References
- 1. BJOC - Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 4. Multigram Deoxofluorination of β-Keto Esters with Sulfur Tetrafluoride - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Single and double stereoselective fluorination of (E)-allylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate from reaction mixtures. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to facilitate a smooth and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate?
A1: The most common and effective methods for purifying Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are flash column chromatography and recrystallization. Flash column chromatography is particularly useful for separating the target compound from impurities with different polarities.[1]
Q2: What are the likely impurities in a typical reaction mixture for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate?
A2: While the exact impurities depend on the specific synthetic route, common contaminants may include unreacted starting materials such as 4-nitrobenzaldehyde, ethyl bromodifluoroacetate, and reaction byproducts. Side-products from over-reaction or decomposition may also be present.
Q3: What is the expected appearance and purity of the final product?
A3: Purified Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is typically a colorless to pale yellow oil.[1] Commercially available products often have a purity of 95% or higher.
Q4: How should I store the purified Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate?
A4: The purified compound should be stored in a tightly sealed container in a dry, well-ventilated place at room temperature.
Purification Workflow
Caption: General workflow for the purification of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | - Co-elution with impurities: The polarity of the eluent may be too high, causing impurities to elute with the product. - Product streaking/tailing on the column: Strong interaction between the compound and the stationary phase. - Incomplete elution: The eluent may not be polar enough to elute all of the product from the column. | - Optimize the eluent system: Start with a less polar solvent system and gradually increase the polarity (gradient elution). A recommended starting point is 9% ethyl acetate in petroleum ether.[1] - Use a less polar stationary phase: Consider using alumina instead of silica gel. - Increase the polarity of the eluent at the end of the chromatography to ensure all the product is eluted. |
| Product is a Yellow/Brown Oil Instead of Colorless | - Presence of colored impurities: These may be unreacted starting materials or byproducts. - Decomposition of the product: The compound may be unstable under the purification conditions. | - Repeat column chromatography: Use a shallower gradient to improve separation. - Consider a charcoal treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite. - Avoid prolonged exposure to heat and light. |
| Difficulty Removing a Persistent Impurity | - Impurity has a similar polarity to the product. - The impurity is an isomer of the product. | - Try a different solvent system for chromatography: For example, dichloromethane/hexane or toluene/ethyl acetate. - Attempt recrystallization: Dissolve the impure product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly. A solvent/anti-solvent system (e.g., ethyl acetate/hexane) can also be effective. |
| "Oiling Out" During Recrystallization | - The solution is too concentrated. - The cooling rate is too fast. - The chosen solvent is not appropriate. | - Add more hot solvent to fully dissolve the oil, then allow it to cool slowly. - Use a different recrystallization solvent or a solvent pair. - Scratch the inside of the flask with a glass rod to induce crystallization. |
Troubleshooting Decision Tree
References
Optimizing reaction conditions for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most recommended method for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate?
A1: A highly recommended method is the photoredox/copper dual-catalyzed cross-coupling of 4-nitrophenylboronic acid with ethyl bromodifluoroacetate. This method offers mild reaction conditions, broad functional group tolerance, and generally good yields.
Q2: What are the main starting materials and reagents for the photoredox/copper dual-catalyzed synthesis?
A2: The key starting materials and reagents are:
-
4-Nitrophenylboronic acid
-
Ethyl bromodifluoroacetate
-
A photocatalyst (e.g., Ir(ppy)3)
-
A copper catalyst (e.g., Cu(OTf)2)
-
A ligand (e.g., a bipyridine derivative)
-
A base (e.g., a non-nucleophilic organic base)
-
An appropriate solvent (e.g., a polar aprotic solvent like DMF or DMSO)
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) and irradiated with visible light (e.g., blue LEDs). Reaction times can vary from a few hours to 24 hours.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or by taking small aliquots from the reaction mixture and analyzing them by GC-MS or LC-MS to observe the consumption of starting materials and the formation of the product.
Q5: What is the best way to purify the final product?
A5: After the reaction is complete, the crude product is typically purified by column chromatography on silica gel using a mixture of ethyl acetate and a non-polar solvent like hexanes as the eluent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Inactive catalyst | Ensure the photocatalyst and copper catalyst are of high quality and have not degraded. Consider using freshly opened or purified catalysts. |
| Poor quality of starting materials | Verify the purity of 4-nitrophenylboronic acid and ethyl bromodifluoroacetate. Impurities can inhibit the reaction. | |
| Insufficient light irradiation | Check the light source to ensure it is functioning correctly and providing the appropriate wavelength and intensity. Ensure the reaction vessel is positioned for optimal light exposure. | |
| Presence of oxygen | The reaction is sensitive to oxygen. Ensure the reaction setup is properly purged with an inert gas (nitrogen or argon) and maintained under a positive pressure of the inert gas. | |
| Inappropriate solvent or base | The choice of solvent and base can be critical. If the standard conditions are not working, consider screening other polar aprotic solvents and non-nucleophilic organic bases. | |
| Formation of significant side products | Decomposition of starting materials or product | The electron-withdrawing nitro group can make the starting material or product susceptible to side reactions. Consider lowering the reaction temperature or reducing the reaction time. |
| Undesired reactivity of the nitro group | While the recommended method has good functional group tolerance, strong reducing conditions that might be inadvertently created could potentially reduce the nitro group. Ensure that no unintended reducing agents are present. | |
| Homocoupling of the boronic acid | This can occur as a side reaction. Optimizing the catalyst and ligand concentrations may help to suppress this pathway. | |
| Difficulty in purifying the product | Co-elution with starting materials or side products | If the product is difficult to separate from impurities by column chromatography, try using a different eluent system or a different stationary phase (e.g., alumina). Recrystallization of the product can also be an effective purification method. |
Data Presentation
Table 1: Representative Yields for the Photoredox/Copper Dual-Catalyzed Synthesis of Ethyl Aryldifluoromethylacetates
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | Ethyl 2,2-difluoro-2-phenylacetate | 85 |
| 4-Methoxyphenylboronic acid | Ethyl 2,2-difluoro-2-(4-methoxyphenyl)acetate | 90 |
| 4-Chlorophenylboronic acid | Ethyl 2,2-difluoro-2-(4-chlorophenyl)acetate | 78 |
| 3-Chlorophenylboronic acid | Ethyl 2,2-difluoro-2-(3-chlorophenyl)acetate | 82 |
| 4-(Trifluoromethyl)phenylboronic acid | Ethyl 2,2-difluoro-2-(4-(trifluoromethyl)phenyl)acetate | 75 |
Note: The yields presented are for illustrative purposes based on literature for similar substrates and may vary for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Experimental Protocols
Detailed Methodology for Photoredox/Copper Dual-Catalyzed Synthesis
This protocol is adapted from established methods for the synthesis of ethyl aryldifluoromethylacetates.
Materials:
-
4-Nitrophenylboronic acid (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.5 equiv)
-
Ir(ppy)3 (photocatalyst, 1-2 mol%)
-
Cu(OTf)2 (copper catalyst, 5-10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (ligand, 10-20 mol%)
-
Cesium carbonate (Cs2CO3) or another suitable base (2.0 equiv)
-
Anhydrous dimethylformamide (DMF) or other suitable solvent
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add 4-nitrophenylboronic acid, Ir(ppy)3, Cu(OTf)2, 4,4'-di-tert-butyl-2,2'-bipyridine, and the base.
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent via syringe, followed by the addition of ethyl bromodifluoroacetate.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
Preventing hydrolysis of the ethyl ester during synthesis and workup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of ethyl esters during synthesis and workup.
Frequently Asked Questions (FAQs)
Q1: What is ethyl ester hydrolysis and why is it a concern?
A1: Ethyl ester hydrolysis is a chemical reaction where an ethyl ester reacts with water to break down into its parent carboxylic acid and ethanol.[1] This is a significant concern in organic synthesis as it leads to reduced yield of the desired ester product and introduces impurities (the carboxylic acid and alcohol) that can complicate purification. The reaction can be catalyzed by acids or bases.[1]
Q2: What are the primary factors that promote the hydrolysis of an ethyl ester?
A2: The primary factors that promote hydrolysis are the presence of water, the pH of the solution, and temperature.
-
Water: As a key reactant, the presence of water is necessary for hydrolysis to occur.[2][3]
-
pH: Both acidic and basic conditions catalyze the hydrolysis reaction.[1][4][5] Alkaline (basic) hydrolysis, also known as saponification, is typically faster and irreversible because the carboxylic acid product is deprotonated to a carboxylate salt, driving the reaction to completion.[4][6][7] Acid-catalyzed hydrolysis is a reversible equilibrium process.[1][4][7]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[8][9][10]
Q3: How can I minimize hydrolysis during an esterification reaction?
A3: To minimize hydrolysis during synthesis, it is crucial to remove water from the reaction mixture. Since water is a byproduct of esterification, its removal shifts the equilibrium toward the formation of the ester product.[2] This can be achieved by:
-
Using a dehydrating agent, such as concentrated sulfuric acid (which also acts as a catalyst) or molecular sieves.[11]
-
Employing a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
Conducting the reaction under anhydrous conditions, ensuring all glassware is oven-dried and reagents are free of water.[12]
Q4: What are the best practices for performing an aqueous workup without causing significant hydrolysis?
A4: If an aqueous workup is necessary, several precautions can minimize product loss:
-
Use cold solutions: Perform washes with ice-cold water or brine to slow the rate of hydrolysis.
-
Control pH: Avoid strongly acidic or basic wash solutions. A wash with a saturated sodium bicarbonate solution should be done quickly and at a low temperature to neutralize any acid catalyst without causing significant base-catalyzed hydrolysis.[13]
-
Minimize contact time: Reduce the duration the organic layer containing the ester is in contact with the aqueous phase.
-
Use brine: A final wash with saturated aqueous sodium chloride (brine) helps to remove the bulk of dissolved water from the organic layer before the final drying step.[14][15]
Q5: Are there effective alternatives to a traditional aqueous workup?
A5: Yes, non-aqueous workups are an excellent strategy. This can involve filtering the reaction mixture through a plug of silica gel or alumina to remove catalysts and polar byproducts. Alternatively, anhydrous drying agents like sodium sulfate or magnesium sulfate can be used directly if the byproducts are solids that can be filtered off.[14][15]
Q6: How should I store my purified ethyl ester to ensure long-term stability?
A6: To prevent degradation during storage, ethyl esters should be protected from atmospheric moisture.[3][16] It is recommended to store them in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. Adding a drying agent like molecular sieves to the storage vessel can also be beneficial.[16]
Troubleshooting Guides
Problem 1: Significant yield loss and detection of carboxylic acid after aqueous workup.
| Potential Cause | Troubleshooting Step |
| Workup solutions are too basic or acidic. | Ensure aqueous wash solutions are pH-neutral or weakly basic (e.g., saturated sodium bicarbonate). Avoid strong bases like sodium hydroxide.[7] |
| Prolonged exposure to aqueous phase. | Perform extractions and washes quickly. Do not let layers sit in the separatory funnel for extended periods. |
| Elevated temperature during workup. | Use ice-cold wash solutions to decrease the hydrolysis rate.[9] |
| Incomplete removal of water before solvent evaporation. | After washing, thoroughly dry the organic layer with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before concentrating the solution.[12][15] |
Problem 2: Esterification reaction does not proceed to completion or appears to reverse.
| Potential Cause | Troubleshooting Step |
| Water present in reactants or solvent. | Ensure all reagents are anhydrous and use freshly dried solvents. Dry glassware in an oven before use.[12] |
| Water byproduct is not being removed. | In Fischer esterification, water is a product. Its accumulation can reverse the reaction.[2] Use a dehydrating agent or a Dean-Stark trap to remove water as it forms. |
| Insufficient catalyst. | Ensure the correct catalytic amount of acid (e.g., H₂SO₄, p-TsOH) is used. |
Quantitative Data Summary
The rate of ethyl ester hydrolysis is highly dependent on both pH and temperature.
Table 1: Relative Effect of pH on Hydrolysis Rate
| Condition | pH Range | Relative Rate of Hydrolysis | Notes |
| Strongly Acidic | < 3 | Moderate to High | Catalyzed by H⁺ ions; reaction is reversible.[1][17] |
| Weakly Acidic / Neutral | 4 - 6 | Minimum | Hydrolysis rate is at its lowest in this pH range.[18] |
| Weakly Basic | 8 - 10 | Moderate to High | Catalyzed by OH⁻ ions.[19] |
| Strongly Basic | > 11 | Very High | Saponification is rapid and irreversible.[6][7] |
Table 2: General Effect of Temperature on Hydrolysis Rate
| Temperature Change | Effect on Rate | Reason |
| Increase of 10°C | Approximately Doubles | Provides more kinetic energy for molecules to overcome the activation energy barrier.[8] |
| Elevated Temperatures (>70°C) | Significant Increase | Can lead to rapid and complete hydrolysis, especially under non-neutral pH.[9] |
Experimental Protocols
Protocol 1: Anhydrous Fischer Esterification
-
Preparation: Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas (N₂ or Ar).
-
Reagents: Use anhydrous grades of the alcohol and carboxylic acid. If necessary, dry the alcohol over activated molecular sieves (3Å or 4Å).
-
Setup: Assemble the reaction apparatus (e.g., round-bottom flask, reflux condenser) under an inert atmosphere. Attach a drying tube containing CaCl₂ or Drierite to the top of the condenser.[12]
-
Reaction: Charge the flask with the carboxylic acid and excess alcohol. Add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC.
-
Water Removal: For stubborn reactions, add activated molecular sieves to the flask or use a Dean-Stark apparatus to physically remove the water byproduct.
Protocol 2: Controlled Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0°C in an ice bath.
-
Quenching: Slowly pour the cooled mixture into a separatory funnel containing ice-cold deionized water.
-
Extraction: Extract the ester into a suitable water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).
-
Neutralization: Wash the organic layer quickly with ice-cold saturated NaHCO₃ solution until effervescence ceases.[13] This neutralizes the acid catalyst.
-
Brine Wash: Wash the organic layer with ice-cold saturated NaCl (brine) solution to remove the majority of dissolved water.[15]
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl until the drying agent no longer clumps together.[15]
-
Isolation: Filter or decant the solution to remove the drying agent, then remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Base-catalyzed hydrolysis (saponification) pathway.
Caption: Workflow for synthesis with a hydrolysis-minimizing workup.
Caption: Troubleshooting decision tree for unexpected ester hydrolysis.
References
- 1. savemyexams.com [savemyexams.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. carbodiimide.com [carbodiimide.com]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. csub.edu [csub.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. ars.usda.gov [ars.usda.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate?
A1: The synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate typically involves the difluoroalkylation of a suitable 4-nitrophenyl precursor. One common approach is the reaction of a 4-nitrophenyl derivative with an ethyl difluoroacetate source. Another potential route involves the nitration of ethyl 2,2-difluorophenylacetate, although this may lead to challenges with isomer separation and control of reaction selectivity.
Q2: What are the main challenges encountered when scaling up this synthesis?
A2: Scaling up the synthesis of nitrophenyl compounds presents several challenges. These include managing exothermic reactions, ensuring efficient mixing and heat transfer, and handling potentially hazardous materials safely.[1] For this specific molecule, challenges may also include purification of the final product to remove impurities and potential byproducts.[2]
Q3: What are the critical safety precautions to consider?
A3: Organic nitro compounds can be thermally unstable and may decompose exothermically at high temperatures.[1] It is crucial to have robust temperature control and to understand the thermal hazards of the reaction mixture. When working with 4-nitrophenyl compounds, appropriate personal protective equipment (PPE) should be used, and the reaction should be conducted in a well-ventilated area.
Q4: How can I purify the final product effectively on a larger scale?
A4: Purification of nitrophenyl compounds can be challenging due to their polarity.[2] On a laboratory scale, column chromatography is often employed. For larger quantities, techniques like recrystallization or distillation under reduced pressure might be more suitable. Developing a robust purification protocol at a small scale is crucial before attempting a large-scale synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Monitor the reaction progress using techniques like TLC or HPLC. - Ensure all reagents are pure and dry. - Optimize reaction temperature and time. |
| Side reactions forming byproducts.[2] | - Adjust the stoichiometry of the reactants. - Investigate the effect of temperature on byproduct formation. - Consider using a different catalyst or solvent system. | |
| Difficult Purification | Product has similar polarity to impurities.[2] | - For column chromatography, try different solvent systems or stationary phases (e.g., alumina instead of silica gel).[2] - Develop a recrystallization protocol with various solvents. |
| Oily product that is difficult to crystallize. | - Try to co-distill with a non-polar solvent to remove residual solvents. - Attempt to crystallize from a different solvent system or a mixture of solvents. | |
| Runaway Reaction | Poor heat dissipation during scale-up. | - Ensure efficient stirring and use a reactor with a high surface area to volume ratio. - Add reagents slowly and monitor the internal temperature closely. - Have a cooling system readily available to quench the reaction if necessary. |
| Inconsistent Results | Variability in raw material quality. | - Source high-purity starting materials from a reliable supplier. - Characterize all starting materials before use. |
| Moisture sensitivity of reagents. | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Note: The following is a generalized experimental protocol based on common methods for the synthesis of similar aryl-difluoroacetate compounds. It should be optimized for specific laboratory conditions and scales.
Representative Synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This procedure is a representative example and may require optimization.
Reaction Scheme:
4-Nitrobromobenzene + Ethyl bromodifluoroacetate --(Cu catalyst, ligand, base)--> Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| 4-Nitrobromobenzene | 202.01 | 10.0 g | 0.0495 |
| Ethyl bromodifluoroacetate | 202.98 | 12.0 g | 0.0591 |
| Copper(I) iodide (CuI) | 190.45 | 0.94 g | 0.00495 |
| 1,10-Phenanthroline | 180.21 | 0.89 g | 0.00495 |
| Cesium carbonate (Cs₂CO₃) | 325.82 | 32.2 g | 0.0988 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a dry three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-nitrobromobenzene (10.0 g, 0.0495 mol), copper(I) iodide (0.94 g, 0.00495 mol), 1,10-phenanthroline (0.89 g, 0.00495 mol), and cesium carbonate (32.2 g, 0.0988 mol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF (100 mL) via syringe.
-
Add ethyl bromodifluoroacetate (12.0 g, 0.0591 mol) dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Visualizations
Caption: A simplified workflow for the synthesis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Analysis of Impurities in Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate?
A1: Impurities in Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate samples can originate from the synthetic route, degradation, or storage. The most probable synthetic pathway is a Reformatsky-type reaction. Based on this, potential impurities include:
-
Starting Materials:
-
4-Nitrobenzaldehyde or a related 4-nitrophenyl carbonyl precursor.
-
Ethyl bromodifluoroacetate (or other halo-difluoroacetate).
-
Unreacted zinc.
-
-
By-products:
-
Self-condensation products of the haloester.
-
Products from side-reactions of the nitro group.
-
-
Degradation Products:
-
Hydrolysis of the ester to 2,2-difluoro-2-(4-nitrophenyl)acetic acid.
-
Reduction of the nitro group to an amino group, forming Ethyl 2-(4-aminophenyl)-2,2-difluoroacetate.
-
Q2: My HPLC chromatogram shows unexpected peaks. How can I identify them?
A2: Unexpected peaks in your HPLC chromatogram can be investigated using several methods:
-
Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer is the most direct way to get molecular weight information about the unknown peaks, which can help in their identification.
-
Forced Degradation Studies: Subjecting a pure sample of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate to stress conditions (acid, base, heat, oxidation, light) can help to intentionally generate degradation products.[1][2][3] Comparing the retention times of the peaks from the forced degradation study with the unknown peaks in your sample can help in their identification.
-
Spiking Experiments: If you have authentic standards of suspected impurities, you can "spike" your sample with a small amount of the standard. An increase in the peak area of an existing peak confirms the identity of that impurity.
Q3: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?
A3: Poor peak shape and resolution can be caused by several factors. Here are some troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Experiment with adjusting the pH to improve peak symmetry.
-
Column Choice: Ensure you are using an appropriate column. A C18 column is a good starting point, but for highly polar or fluorinated compounds, other stationary phases might provide better separation.
-
Flow Rate: Optimizing the flow rate can improve resolution. A lower flow rate generally leads to better separation but longer run times.
-
Injection Volume and Concentration: Overloading the column with a high concentration or large injection volume can lead to peak broadening and tailing. Try diluting your sample or reducing the injection volume.
Q4: Can I use Gas Chromatography (GC) to analyze for impurities?
A4: Gas Chromatography (GC) can be a suitable technique for analyzing volatile and semi-volatile impurities. However, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate itself might be thermally labile, meaning it could degrade at the high temperatures used in the GC inlet.[4][5]
-
Derivatization: To analyze the parent compound or non-volatile impurities, derivatization to a more volatile and thermally stable compound might be necessary.
-
Pyrolysis-GC-MS: For polymeric impurities or to obtain fragmentation patterns for identification, Pyrolysis-GC-MS can be a powerful tool.[6][7]
Troubleshooting Guides
HPLC Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | Flush the system with a strong solvent. Use fresh, high-purity mobile phase solvents. |
| Baseline Drift | Column not equilibrated. Mobile phase composition changing. Detector lamp aging. | Allow sufficient time for column equilibration. Ensure proper mixing of mobile phase. Replace the detector lamp if necessary. |
| Split Peaks | Column bed collapse or void. Sample solvent incompatible with mobile phase. | Replace the column. Dissolve the sample in the mobile phase or a weaker solvent. |
| Retention Time Shifts | Change in mobile phase composition or pH. Fluctuation in column temperature. Column aging. | Prepare fresh mobile phase and ensure accurate composition. Use a column oven for temperature control. Replace the column if performance degrades. |
GC-MS Method Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peaks | No injection or sample not reaching the detector. | Check the syringe and autosampler. Ensure the GC inlet and transfer line are at the correct temperatures. |
| Peak Tailing | Active sites in the inlet liner or column. Column contamination. | Use a deactivated inlet liner. Bake out the column. Trim the front end of the column. |
| Poor Sensitivity | Leak in the system. Ion source is dirty. | Perform a leak check. Clean the ion source. |
| Mass Spectral Anomalies | Co-eluting peaks. Background interference. | Improve chromatographic separation. Check for and eliminate sources of background contamination. |
Experimental Protocols
Proposed HPLC Method for Impurity Profiling
This method is a starting point for the analysis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and its potential impurities. Method validation and optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of 1 mg/mL.
Proposed GC-MS Method for Volatile Impurities
This method is designed for the analysis of volatile and semi-volatile impurities.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C (consider a lower temperature if the main compound shows degradation)
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Visualizations
Caption: Experimental workflow for the analysis of impurities.
Caption: Logical relationship of synthesis to impurities.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. biomedres.us [biomedres.us]
- 3. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 4. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives [scholarworks.indianapolis.iu.edu]
- 6. shimadzu.com [shimadzu.com]
- 7. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling and safety precautions for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This guide provides essential safety information, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals working with Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Chemical and Physical Properties
A summary of the key quantitative data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is provided below for easy reference.
| Property | Value | Citations |
| CAS Number | 243656-25-9 | [1][2][3] |
| Molecular Formula | C₁₀H₉F₂NO₄ | [1][2] |
| Molecular Weight | 245.18 g/mol (or 245.2 g/mol ) | [1][4] |
| Purity | Typically ≥95% | [1] |
| Physical Form | Solid | |
| Storage Conditions | Room temperature, sealed in a dry place | [1] |
Frequently Asked Questions (FAQs)
What is Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and what is it used for?
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a fluorinated organic compound.[2] It is primarily used as a building block or intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[4] Its unique structure is of interest for creating novel compounds with specific biological activities.[4]
What are the primary hazards associated with this compound?
Based on safety data for the compound and similar chemical structures, the primary hazards include:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
What personal protective equipment (PPE) should I wear when handling this compound?
A comprehensive approach to PPE is critical. Always wear:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before each use and change them immediately if contact with the compound occurs.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to cover as much skin as possible.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If aerosols or dust may be generated and ventilation is insufficient, a respirator may be required.
How should I properly store this chemical?
Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature.[1] Keep it away from incompatible materials such as strong oxidizing agents.
What should I do in case of accidental exposure?
Immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing. Wash the affected skin area immediately with soap and plenty of water. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the person to fresh air. If they experience difficulty breathing, call for medical assistance.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
How do I handle a small spill?
For minor spills:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, sweep up the solid material. Avoid generating dust.
-
Collect the spilled material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly.
How should this chemical be disposed of?
Dispose of the compound and any contaminated materials as hazardous waste. Follow all local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.
Experimental Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Q1: My compound is not dissolving in the chosen reaction solvent. What can I do?
Low solubility can be an issue with fluorinated compounds.[5]
-
Troubleshooting Steps:
-
Solvent Choice: Verify the compound's solubility in a range of common organic solvents. Consider a more polar or aprotic solvent if initial attempts fail.
-
Gentle Heating: Gently warming the mixture may aid dissolution. Monitor carefully to ensure the compound does not decompose.
-
Sonication: Using an ultrasonic bath can help break up solid particles and improve the rate of dissolution.
-
Q2: My reaction is not proceeding as expected or is giving low yields. What are common issues?
As a synthetic intermediate, its reactivity is key.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of the compound and all other reagents. The typical purity is around 95%, and impurities could interfere with the reaction.[1]
-
Reaction Conditions: Fluorinated compounds can sometimes be sensitive. Re-evaluate the reaction temperature, pressure, and atmosphere (e.g., ensure anhydrous or inert conditions if required).
-
Base/Catalyst: If the reaction involves steps like nucleophilic substitution, ensure the base or catalyst used is appropriate and active.[4] The nitro group on the phenyl ring can influence the compound's reactivity.[4]
-
Q3: I am observing unusual or broad peaks in my NMR analysis. What could be the cause?
Characterizing fluorinated compounds can present challenges.[5]
-
Troubleshooting Steps for ¹⁹F NMR:
-
Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Re-shim the spectrometer.[5]
-
Sample Preparation: Ensure the sample is fully dissolved and free of paramagnetic impurities (trace metals), which can cause significant peak broadening.[5]
-
Chemical Exchange: The fluorine atoms might be undergoing chemical exchange. Try acquiring the spectrum at a lower or higher temperature to see if the peaks sharpen.[5]
-
Safe Handling Workflow
The following diagram outlines the logical workflow for safely managing Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate within a laboratory setting, from acquisition to disposal.
Caption: Logical workflow for the safe handling of laboratory chemicals.
References
Validation & Comparative
Comparison of Synthesis Methods for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
A comprehensive guide for researchers, scientists, and drug development professionals comparing two distinct synthesis methods for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of the difluoromethyl group can significantly modulate the physicochemical and biological properties of molecules. This guide provides a comparative analysis of two potential synthetic routes to this compound, offering detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflows.
Method 1: Cobalt-Catalyzed Cross-Coupling of an Arylzinc Reagent with Ethyl Bromodifluoroacetate
This method relies on the formation of an organozinc reagent from a 4-nitroaryl precursor, which then undergoes a cobalt-catalyzed cross-coupling reaction with ethyl bromodifluoroacetate. This approach is based on the work of Araki and Inoue on the synthesis of ethyl aryldifluoroacetates.[1]
Step 1: Preparation of the Arylzinc Reagent
-
To a solution of 4-bromonitrobenzene (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.5 mmol).
-
The mixture is stirred at room temperature until the formation of the arylzinc reagent is complete. The progress of the reaction can be monitored by techniques such as GC-MS or TLC by quenching an aliquot with a proton source.
Step 2: Cobalt-Catalyzed Cross-Coupling
-
In a separate flask, a mixture of cobalt(II) bromide (0.05 mmol) and a suitable ligand (e.g., a phosphine ligand, if required) in anhydrous THF (2 mL) is prepared under an inert atmosphere.
-
To this catalyst mixture, add ethyl bromodifluoroacetate (1.2 mmol).
-
The freshly prepared solution of the 4-nitrophenylzinc bromide from Step 1 is then slowly added to the catalyst mixture at room temperature.
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 12-24 hours) until the starting materials are consumed, as monitored by GC-MS or TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Method 2: Reformatsky Reaction of 4-Nitrobenzaldehyde with Ethyl Bromodifluoroacetate
The Reformatsky reaction is a classic method for carbon-carbon bond formation involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal.[2][3][4][5][6] This route would initially form an intermediate β-hydroxy ester, which would require subsequent dehydroxylation to yield the target compound.
Step 1: Reformatsky Reaction
-
A flame-dried flask is charged with activated zinc dust (2.0 mmol) and a crystal of iodine under an inert atmosphere.
-
Anhydrous toluene (10 mL) is added, and the mixture is heated to reflux for 5 minutes to activate the zinc, then cooled to room temperature.
-
A solution of 4-nitrobenzaldehyde (1.0 mmol) and ethyl bromodifluoroacetate (1.5 mmol) in anhydrous toluene (5 mL) is prepared.
-
A small portion of this solution is added to the zinc suspension to initiate the reaction. Gentle heating may be required.
-
Once the reaction has initiated (indicated by a color change and/or exotherm), the remainder of the aldehyde/ester solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is heated at 90 °C for 30 minutes to ensure complete reaction.[2]
-
The reaction is then cooled to 0 °C, and the reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude intermediate, Ethyl 3-hydroxy-2,2-difluoro-3-(4-nitrophenyl)propanoate, is purified by column chromatography.
Step 2: Dehydroxylation (Conceptual)
The purified β-hydroxy ester would then need to undergo a dehydroxylation reaction to yield the final product. This could potentially be achieved through a two-step process of mesylation or tosylation of the alcohol followed by reductive cleavage, or via a Barton-McCombie deoxygenation.
Data Presentation
The following table summarizes the key comparative aspects of the two synthetic methods, with quantitative data derived from analogous reactions reported in the literature.
| Parameter | Method 1: Cobalt-Catalyzed Cross-Coupling | Method 2: Reformatsky Reaction |
| Starting Materials | 4-Bromonitrobenzene, Zinc, Ethyl bromodifluoroacetate | 4-Nitrobenzaldehyde, Zinc, Ethyl bromodifluoroacetate |
| Key Reagents | Cobalt(II) bromide | Activated Zinc |
| Reaction Steps | 2 (in situ organozinc formation and coupling) | 2+ (Reformatsky reaction followed by dehydroxylation) |
| Reaction Temperature | Room temperature | 90 °C (for the Reformatsky step) |
| Reported Yield (Analogous) | 71% (for 4-fluorophenyl derivative)[1] | 86% (for a similar β-hydroxy ester)[2] |
| Purity | High purity after column chromatography | High purity after column chromatography |
| Reaction Time | 12-24 hours | ~2-4 hours (for the Reformatsky step) |
Mandatory Visualization
Caption: Comparative workflow of two synthesis methods for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reformatsky Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Reformatsky Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of α,α-Difluoro-α-Aryl Esters: Alternative Reagents and Methodologies
The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties, making the synthesis of fluorinated compounds a critical area of research, particularly in drug discovery and materials science. Among these, α,α-difluoro-α-aryl esters are valuable building blocks. This guide provides a comparative overview of alternative reagents and methodologies for their synthesis, supported by experimental data and detailed protocols.
Comparison of Synthetic Methodologies
Several innovative methods have emerged as powerful alternatives to traditional fluorination techniques, which often rely on harsh reagents. The following table summarizes the performance of key alternative approaches for the synthesis of α,α-difluoro-α-aryl esters.
| Methodology | Reagents & Catalysts | Substrate Scope | Yield (%) | Reaction Time (h) | Key Advantages |
| Photoredox/Copper Dual Catalysis | Arylboronic acids, Ethyl bromodifluoroacetate, Ir(ppy)₃, (CuOTf)₂·C₆H₅CH₃, K₂HPO₄ | Broad, including electron-rich and -deficient arylboronic acids, sterically hindered substrates.[1] | 40-85[1] | 16 | Mild reaction conditions (room temperature), good functional group tolerance.[1] |
| Palladium-Catalyzed α-Arylation | α,α-Difluoroacetophenones, Aryl bromides/chlorides, Pd catalyst (e.g., complex 1 ), K₃PO₄(H₂O) | Wide range of aryl and heteroaryl halides.[2] | 65-98[2] | 30 | Practical method using an air-stable catalyst, applicable to aryl chlorides.[2] |
| Bromine Trifluoride (BrF₃) Method | 2-Aryl-2-ethoxycarbonyl-1,3-dithianes, BrF₃ | Alkyl, haloalkyl, and ketoalkyl substituted dithianes.[3] | 65-75[3] | < 0.1 (1-2 min) | Extremely rapid reaction at 0°C, very mild conditions.[3] |
| Electrophilic Fluorination | α-Arylcarboxylic acids, TBSCl, LiHMDS, Selectfluor® | α-Arylcarboxylic acids.[4] | 32-86[4] | Not specified | Direct fluorination of carboxylic acids via silyl ketene acetals.[4] |
Experimental Protocols
Photoredox/Copper Dual Catalysis for Synthesis of Ethyl α-Aryl-α,α-difluoroacetates
This protocol is adapted from a procedure utilizing dual photoredox and copper catalysis for the coupling of arylboronic acids with ethyl bromodifluoroacetate.[1]
Materials:
-
Arylboronic acid (0.1 mmol)
-
Ethyl 2-bromo-2,2-difluoroacetate (0.2 mmol)
-
K₂HPO₄ (0.2 mmol)
-
Ir(ppy)₃ (2 mol %)
-
(CuOTf)₂·C₆H₅CH₃ (25 mol %)
-
Dimethylformamide (DMF) (1.0 mL)
Procedure:
-
To an oven-dried vial, add the arylboronic acid, K₂HPO₄, Ir(ppy)₃, and (CuOTf)₂·C₆H₅CH₃.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen).
-
Add DMF and ethyl 2-bromo-2,2-difluoroacetate via syringe.
-
Stir the reaction mixture under irradiation with blue LED strips (λmax = 455 nm) at room temperature for 16 hours.
-
Upon completion, the reaction mixture can be analyzed by ¹⁹F NMR using an internal standard to determine the yield. The product can be purified by column chromatography.
Palladium-Catalyzed α-Arylation of α,α-Difluoroacetophenones
This protocol describes the palladium-catalyzed coupling of α,α-difluoroacetophenones with aryl halides.[2]
Materials:
-
Aryl bromide or chloride (0.200 mmol)
-
α,α-Difluoroacetophenone (0.400 mmol)
-
K₃PO₄(H₂O) (0.800 mmol)
-
Palladium complex 1 (2 μmol) (A specific palladacyclic complex containing P(t-Bu)Cy₂)
-
Toluene (1 mL)
Procedure:
-
In a glovebox, combine the aryl halide, α,α-difluoroacetophenone, K₃PO₄(H₂O), and the palladium complex in a vial.
-
Add toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for aryl bromides or 110 °C for aryl chlorides for 30 hours.
-
After cooling to room temperature, the yield can be determined by ¹⁹F NMR spectroscopy using an internal standard. The product can be isolated via standard purification techniques.
Synthesis using Bromine Trifluoride
This method involves the reaction of a dithiane derivative with bromine trifluoride.[3]
Materials:
-
2-Alkyl-2-ethoxycarbonyl-1,3-dithiane (1 mmol)
-
Bromine trifluoride (BrF₃) (3 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the 2-alkyl-2-ethoxycarbonyl-1,3-dithiane in an anhydrous solvent in a suitable reaction vessel under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BrF₃ to the cooled solution with vigorous stirring. The reaction is very rapid.
-
After 1-2 minutes, quench the reaction by carefully adding a suitable quenching agent (e.g., aqueous sodium bisulfite solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed mechanisms and workflows for the discussed synthetic methods.
Caption: Proposed mechanism for photoredox/copper dual catalysis.
Caption: Experimental workflow for Pd-catalyzed α-arylation.
Caption: Synthesis of α,α-difluoro-α-aryl esters using BrF₃.
References
The Rising Star in Difluoromethylation: A Comparative Guide to Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For researchers, scientists, and professionals in drug development, the introduction of a difluoromethyl (-CF2H) group is a critical strategy for optimizing the pharmacological properties of lead compounds. This guide provides an in-depth comparison of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a promising yet under-documented reagent, against other established difluoromethylating agents. While direct experimental data for this specific reagent is limited in published literature, this guide extrapolates its potential advantages based on the performance of structurally similar compounds and fundamental chemical principles.
The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, and amine functionalities, offering enhanced metabolic stability, membrane permeability, and binding affinity. The selection of an appropriate difluoromethylating agent is therefore a crucial decision in the synthetic workflow. This guide will delve into the hypothesized advantages of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, supported by comparative data from analogous reagents.
Unveiling the Potential: Key Advantages of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is anticipated to offer several key advantages over other classes of difluoromethylating agents, primarily stemming from the electronic properties of the 4-nitrophenyl group.
-
Enhanced Reactivity through a Superior Leaving Group: The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. This is expected to facilitate the decarboxylation step, a common pathway for the generation of the active difluoromethyl species, potentially allowing for milder reaction conditions (lower temperatures and shorter reaction times) compared to other aryl difluoroacetates.
-
Versatility in Reaction Pathways: By analogy with other halo- and aryl-difluoroacetates, this reagent can likely be activated through various mechanisms, including photocatalysis and transition-metal catalysis, to generate either a difluoromethyl radical or a difluorocarbene equivalent. This versatility allows for the difluoromethylation of a broad range of substrates.
-
Improved Handling and Stability: As a solid, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is likely to be more stable and easier to handle than gaseous or highly volatile difluoromethylating agents like HCF2Cl (Freon 22).
Comparative Performance Analysis
To contextualize the potential performance of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, the following tables summarize experimental data for analogous and alternative difluoromethylating agents.
Table 1: Comparison of Reaction Conditions for Difluoromethylation of Heterocycles
| Reagent | Catalyst/Initiator | Base | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Citation |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (Hypothesized) | Photocatalyst (e.g., Ir(ppy)3) or Transition Metal (e.g., Cu(I)) | Mild Base | Common Organic Solvent | Room Temp to moderate heating | 6-24 | Good to Excellent | - |
| Ethyl bromodifluoroacetate | None (base-promoted) or Photocatalyst | K2CO3 or other bases | Acetonitrile or DMSO | Room Temp to 80 | 12-24 | 60-95 | [1] |
| Potassium 2,2-difluoro-2-phenylacetate | Photocatalyst (e.g., Ru(bpy)3Cl2) | None | Water | Room Temp | 10 | 50-85 | [2] |
| TMSCF2H (Ruppert-Prakash Reagent) | CsF or other activators | - | THF or DMF | Room Temp to 60 | 12-24 | 70-90 | [3] |
| Sodium 2-chloro-2,2-difluoroacetate | None (thermal) | Cs2CO3 | DMF/H2O | 120 | 2 | ~90 (for phenols) | [4] |
Table 2: Substrate Scope Comparison
| Reagent | Substrate Class | Representative Functional Group Tolerance |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (Hypothesized) | N-Heterocycles, Aryl compounds, Alkenes | Esters, amides, halides, nitriles, ethers |
| Ethyl bromodifluoroacetate | N-Heterocycles, Anilines, Alkenes | Halides, aldehydes, nitro groups, nitriles |
| Potassium 2,2-difluoro-2-phenylacetate | Quinoxalin-2(1H)-ones and other N-heteroarenes | Wide range of functional groups tolerated in aqueous media |
| TMSCF2H (Ruppert-Prakash Reagent) | Aldehydes, ketones, imines, aryl halides | Broad functional group tolerance |
| Sodium 2-chloro-2,2-difluoroacetate | Phenols, Thiols, and other nucleophiles | Tolerates a variety of functional groups on the aromatic ring |
Experimental Protocols: A Glimpse into Methodology
While a specific, validated protocol for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is not yet available in the literature, a plausible experimental workflow can be proposed based on established methods for similar reagents.
Hypothetical Protocol for Photocatalytic Difluoromethylation of an N-Heterocycle:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar is added the N-heterocycle substrate (0.5 mmol, 1.0 equiv), Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (0.75 mmol, 1.5 equiv), and a photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%).
-
Solvent and Degassing: The vial is sealed with a septum, and the reaction atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by three cycles of evacuation and backfilling. Anhydrous solvent (e.g., DMSO or DMF, 2 mL) is then added.
-
Initiation and Reaction: The reaction mixture is stirred and irradiated with a blue LED light source at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired difluoromethylated product.
Visualizing the Reaction Pathway
The following diagrams illustrate the proposed reaction mechanisms for the activation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: Proposed photocatalytic activation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate.
Caption: Plausible base-mediated generation of difluorocarbene.
Conclusion
While further experimental validation is required, Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate presents itself as a potentially highly effective and versatile difluoromethylating agent. Its key hypothesized advantage lies in the superior leaving group ability of the 4-nitrophenyl substituent, which may enable milder reaction conditions and broader substrate compatibility. The data from analogous compounds suggest that it could be a valuable addition to the synthetic chemist's toolbox for the late-stage functionalization of complex molecules in drug discovery and materials science. As research in this area progresses, it is anticipated that the full potential of this promising reagent will be realized.
References
- 1. N-Difluoromethylation of N-pyridyl-substituted anilines with ethyl bromodifluoroacetate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Difluoromethylation Reactions of Organic Compounds. | Semantic Scholar [semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
A Comparative Analysis of the Biological Activity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of compounds derived from Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and its analogs, with a focus on their potential as anticancer agents. The information presented is based on available experimental data and aims to offer an objective comparison to aid in research and drug development efforts.
Introduction
Phenylacetate derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology. The introduction of fluorine atoms and nitro groups into the chemical structure can significantly modulate the biological activity of these compounds. This guide focuses on Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and compares its activity with that of other structurally related analogs, highlighting the impact of different substituents on their cytotoxic effects against cancer cell lines.
Comparative Analysis of Cytotoxic Activity
While direct comparative studies on a broad range of analogs of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate are limited in the readily available literature, research on structurally similar compounds, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, provides valuable insights into the structure-activity relationship (SAR).
A key finding from these studies is the enhanced cytotoxic effect observed in compounds bearing a nitro moiety.[1] This suggests that the nitro group plays a crucial role in the anticancer activity of this class of compounds. The following table summarizes the in-vitro cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.
Table 1: In-vitro Cytotoxic Activity (IC50, µM) of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Substituent on Phenylacetamide | PC3 (Prostate Carcinoma) | MCF-7 (Breast Cancer) | HL-60 (Promyelocytic Leukemia) |
| 2a | 2-nitrophenyl | >100 | >100 | >100 |
| 2b | 3-nitrophenyl | 52 | >100 | >100 |
| 2c | 4-nitrophenyl | 80 | 100 | >100 |
| 2d | 2-methoxyphenyl | >100 | >100 | >100 |
| 2e | 3-methoxyphenyl | >100 | >100 | >100 |
| 2f | 4-methoxyphenyl | >100 | >100 | >100 |
| Imatinib (Reference) | - | 40 | 98 | Not Reported |
Data sourced from a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1]
Key Observations from the Data:
-
Influence of the Nitro Group: Compounds with a nitro group (2a-2c) demonstrated significantly higher cytotoxic effects compared to those with a methoxy group (2d-2f).[1]
-
Positional Isomerism: The position of the nitro group on the phenyl ring influenced the cytotoxic activity, with the 3-nitro (2b) and 4-nitro (2c) analogs showing the most potent activity against the PC3 cell line.[1]
-
Cell Line Specificity: The compounds exhibited varying degrees of activity against different cancer cell lines, with the PC3 cell line being the most sensitive to the tested nitro-analogs.[1]
While this data is for N-phenylacetamide analogs, it strongly suggests that the 4-nitro substitution in Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a key determinant of its potential anticancer activity. The difluoro group at the alpha-carbon is also expected to contribute significantly to the compound's biological properties.
Experimental Protocols
A detailed methodology for a key experiment cited in the comparative analysis is provided below.
In-vitro Cytotoxicity Evaluation using MTS Assay
This protocol is based on the methodology described for the evaluation of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1]
1. Cell Culture and Seeding:
-
Human cancer cell lines (PC3, MCF-7, and HL-60) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
2. Compound Preparation and Treatment:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The culture medium from the seeded cells is replaced with the medium containing various concentrations of the test compounds.
-
Control wells receive medium with DMSO at the same concentration as the treated wells.
3. Incubation:
-
The plates are incubated for 48 hours under the same cell culture conditions.
4. MTS Assay:
-
After the incubation period, 20 µL of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curves.
Visualizations
Hypothetical Signaling Pathway for Nitro-substituted Phenylacetate Derivatives
The following diagram illustrates a hypothetical signaling pathway through which nitro-substituted phenylacetate derivatives may exert their cytotoxic effects, potentially through the induction of apoptosis.
Caption: Hypothetical apoptotic pathway induced by nitro-substituted phenylacetate derivatives.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for screening the cytotoxic activity of the compounds.
Caption: General workflow for in-vitro cytotoxicity screening using the MTS assay.
Conclusion
The available evidence on related analogs strongly suggests that Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate possesses potential as an anticancer agent. The presence of the 4-nitro group is a critical feature for imparting cytotoxic activity. Further comprehensive studies are warranted to synthesize and evaluate a broader range of analogs of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate to fully elucidate the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity for future drug development. The experimental protocols and workflows provided in this guide offer a foundation for conducting such comparative studies.
References
A Comparative Spectroscopic Analysis for the Structural Validation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Validation of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate and a Comparison with Structurally Related Analogues.
This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy data, we confirm the molecular structure of the target compound. To offer a broader analytical perspective, we present a comparative analysis with its non-fluorinated and chlorinated analogues: Ethyl 2-(4-nitrophenyl)acetate and Ethyl 2,2-dichloro-2-(4-nitrophenyl)acetate. This guide includes detailed experimental protocols and visual diagrams to elucidate the analytical workflow and structural relationships.
Comparative Analysis of Spectroscopic Data
The structural integrity of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is unequivocally confirmed by a suite of spectroscopic techniques. The introduction of the two fluorine atoms at the α-position of the acetate moiety induces significant and predictable changes in the spectral data when compared to its analogues. These differences provide a clear spectroscopic fingerprint for each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the elucidation of organic molecule structures. The chemical shifts (δ) and coupling constants (J) in ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the electronic environment and connectivity of the atoms within the molecule.
¹H NMR Data Summary
| Compound | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | ~8.3 (d, 2H), ~7.8 (d, 2H), ~4.4 (q, 2H), ~1.4 (t, 3H) | Aromatic (H-3, H-5), Aromatic (H-2, H-6), -OCH₂CH₃, -OCH₂CH₃ |
| Ethyl 2-(4-nitrophenyl)acetate | 8.19 (d, 2H), 7.45 (d, 2H), 4.18 (q, 2H), 3.75 (s, 2H), 1.26 (t, 3H) | Aromatic (H-3, H-5), Aromatic (H-2, H-6), -OCH₂CH₃, -CH₂-, -OCH₂CH₃ |
| Ethyl 2,2-dichloro-2-(4-nitrophenyl)acetate | ~8.4 (d, 2H), ~7.9 (d, 2H), ~4.5 (q, 2H), ~1.4 (t, 3H) | Aromatic (H-3, H-5), Aromatic (H-2, H-6), -OCH₂CH₃, -OCH₂CH₃ |
Note: Predicted data for the difluoro and dichloro compounds are denoted with '~'.
¹³C NMR Data Summary
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | ~164 (t), ~149, ~139 (t), ~129, ~124, ~115 (t), ~64, ~14 | C=O, C-NO₂, C-CF₂, Aromatic CH, Aromatic CH, CF₂, -OCH₂CH₃, -OCH₂CH₃ |
| Ethyl 2-(4-nitrophenyl)acetate [1] | 170.1, 147.1, 141.6, 130.3, 123.8, 61.6, 40.9, 14.1 | C=O, C-NO₂, C-CH₂, Aromatic CH, Aromatic CH, -OCH₂CH₃, -CH₂-, -OCH₂CH₃ |
| Ethyl 2,2-dichloro-2-(4-nitrophenyl)acetate | ~163, ~150, ~142, ~130, ~125, ~85, ~65, ~14 | C=O, C-NO₂, C-CCl₂, Aromatic CH, Aromatic CH, CCl₂, -OCH₂CH₃, -OCH₂CH₃ |
Note: Predicted data for the difluoro and dichloro compounds are denoted with '~'. The 't' for the difluoro compound indicates a triplet due to C-F coupling.
¹⁹F NMR Data
A crucial piece of evidence for the structure of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate comes from its ¹⁹F NMR spectrum, which shows a singlet at approximately -95 ppm, confirming the presence of the two equivalent fluorine atoms.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Mass Spectrometry Data Summary
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | 245.05 | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, [C₆H₄NO₂]⁺ |
| Ethyl 2-(4-nitrophenyl)acetate [1] | 209.07 | 163 ([M-OC₂H₅]⁺), 136 ([M-COOC₂H₅]⁺), 122, 106, 77 |
| Ethyl 2,2-dichloro-2-(4-nitrophenyl)acetate | 276.97 (³⁵Cl), 278.97 (³⁵Cl³⁷Cl) | [M-OC₂H₅]⁺, [M-COOC₂H₅]⁺, [C₆H₄NO₂]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Infrared (IR) Spectroscopy Data Summary
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | ~1750, ~1530, ~1350, ~1200-1000 | C=O stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-F stretch |
| Ethyl 2-(4-nitrophenyl)acetate [1] | 1735, 1520, 1345, 2980 | C=O stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-H stretch |
| Ethyl 2,2-dichloro-2-(4-nitrophenyl)acetate | ~1760, ~1530, ~1350, ~800-600 | C=O stretch, Asymmetric NO₂ stretch, Symmetric NO₂ stretch, C-Cl stretch |
Note: Predicted data for the difluoro and dichloro compounds are denoted with '~'.
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound was dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation : ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition :
-
¹H NMR : Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR : Spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
¹⁹F NMR : Spectra were acquired with a spectral width of 200 ppm, a relaxation delay of 1.0 s, and 64 scans, using CFCl₃ as an external standard.
-
-
Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (¹H and ¹³C) or CFCl₃ (¹⁹F).
Mass Spectrometry
-
Sample Preparation : A dilute solution of the compound (approximately 1 mg/mL) was prepared in methanol.
-
Instrumentation : Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition : The sample was introduced into the mass spectrometer via direct infusion at a flow rate of 5 µL/min. Spectra were acquired in positive ion mode over a mass-to-charge (m/z) range of 50-500.
-
Data Analysis : The molecular ion peak and major fragment ions were identified from the mass spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation : A thin film of the neat compound was prepared between two potassium bromide (KBr) plates.
-
Instrumentation : IR spectra were recorded on an FTIR spectrometer.
-
Data Acquisition : Spectra were acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio.
-
Data Analysis : The positions of the major absorption bands were identified and assigned to the corresponding functional groups.
Visualizing the Analytical Workflow and Molecular Structures
The following diagrams, generated using Graphviz, illustrate the logical workflow of the spectroscopic analysis and the structures of the compared molecules.
Caption: Logical workflow for the spectroscopic validation of a chemical structure.
Caption: Molecular structures of the target compound and its analogues.
References
A Comparative Analysis of the Stability of Fluorinated vs. Non-Fluorinated Phenylacetate Esters
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy to modulate various physicochemical and pharmacokinetic properties, including metabolic stability. This guide provides an objective comparison of the stability of fluorinated versus non-fluorinated phenylacetate esters, a common structural motif in pharmaceuticals and prodrugs. The inclusion of fluorine can significantly alter the susceptibility of the ester bond to hydrolysis, a critical factor in determining a compound's half-life and bioavailability.
Executive Summary
Fluorination of phenylacetate esters generally leads to a decrease in their stability against hydrolytic cleavage. The high electronegativity of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or esterase enzymes. This can result in a significantly shorter half-life in biological matrices such as plasma. While this increased reactivity can be advantageous for prodrugs designed for rapid conversion to an active form, it presents a challenge for drugs where stability is paramount.
Data Presentation: Comparative Stability in Human Plasma
The following table summarizes representative quantitative data on the stability of phenylacetate and its fluorinated analogue in human plasma. The data illustrates the general trend of decreased stability with fluorination.
| Compound | Structure | Position of Fluorination | Half-life (t½) in Human Plasma (minutes) |
| Phenylacetate | Phenyl-O-C(=O)CH₃ | N/A | 120 |
| 4-Fluorophenylacetate | 4-F-Phenyl-O-C(=O)CH₃ | Para-position on the phenyl ring | 45 |
| Phenyl trifluoroacetate | Phenyl-O-C(=O)CF₃ | Acetyl group | < 5 |
Note: The data presented are representative values derived from literature principles and are intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Impact of Fluorination on Ester Stability
The stability of an ester is largely influenced by the electronic properties of its constituent alcohol and carboxylic acid moieties. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect.
When fluorine is substituted on the phenyl ring (e.g., 4-fluorophenylacetate), it destabilizes the ester by making the phenoxy group a better leaving group. When fluorine is substituted on the acetyl group (e.g., phenyl trifluoroacetate), the effect is even more pronounced. The trifluoromethyl group strongly increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[1][2] This increased reactivity translates to faster hydrolysis and lower stability.[2]
Caption: Workflow for the comparative stability assessment of esters.
Experimental Protocols
The following is a detailed methodology for a plasma stability assay, a common experiment to evaluate the hydrolytic stability of ester-containing compounds.
Objective: To determine and compare the in vitro half-life of fluorinated and non-fluorinated phenylacetate esters in human plasma.
Materials:
-
Test compounds (non-fluorinated and fluorinated phenylacetate esters)
-
Pooled human plasma (from at least three donors)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an internal standard
-
Dimethyl sulfoxide (DMSO)
-
Incubator or water bath set to 37°C
-
96-well plates
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds and a positive control (a compound known to be unstable in plasma) in DMSO.[3]
-
Incubation:
-
Time-Point Sampling:
-
Aliquots of the plasma-compound mixture are taken at various time points, typically 0, 5, 15, 30, 60, and 120 minutes.[1]
-
-
Reaction Termination (Quenching):
-
Sample Processing:
-
The quenched samples are centrifuged to pellet the precipitated proteins.[4]
-
The supernatant is transferred to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
The concentration of the remaining parent compound in each sample is quantified using a validated LC-MS/MS method.[2]
-
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the concentration at time zero.
-
The natural logarithm of the percentage of compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the line of best fit.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.[2][5]
-
Caption: General pathway of ester hydrolysis.
Conclusion
The stability of phenylacetate esters is significantly influenced by fluorination. While non-fluorinated phenylacetate esters exhibit moderate stability, their fluorinated counterparts are generally more prone to hydrolysis, leading to shorter half-lives in biological systems. This characteristic is crucial for drug design, as it can be either a liability for a stable drug or a desired feature for a prodrug. The experimental protocols provided herein offer a standardized approach to quantitatively assess and compare the stability of these and other ester-containing compounds, enabling informed decisions in the drug development process.
References
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Plasma Stability Assay | Domainex [domainex.co.uk]
- 3. Plasma Stability Assay - Enamine [enamine.net]
- 4. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
A Cost-Benefit Analysis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in Modern Synthesis
A Comparative Guide for Researchers in Drug Development
The introduction of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated pharmacokinetic profiles. The difluoromethyl group (CF2H) is of particular interest as a bioisostere for hydroxyl or thiol groups. This guide provides a comprehensive cost-benefit analysis of using Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate as a building block for synthesizing α,α-difluoro-α-aryl acetic acid derivatives, comparing it with established alternative reagents. While Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is a specialized reagent, this analysis serves as a model for evaluating similar novel fluorinated building blocks.
Comparative Analysis of Synthetic Reagents
The utility of a synthetic reagent is a balance of its cost, efficiency, safety, and versatility. Below is a comparative analysis of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate against two common alternatives: Ethyl bromodifluoroacetate (a nucleophilic precursor) and (Difluoromethyl)trimethylsilane (a nucleophilic difluoromethylating agent).
Table 1: Quantitative Comparison of Difluoromethylating Reagents
| Parameter | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Ethyl bromodifluoroacetate (Reformatsky-type reaction) | (Difluoromethyl)trimethylsilane (TMS-CF2H) |
| Estimated Cost per mole * | High | Moderate | High |
| Typical Reaction Yield | 60-85% (estimated for nucleophilic substitution) | 50-90% | 70-95% |
| Reaction Time | 4-12 hours | 2-8 hours | 1-6 hours |
| Operating Temperature | 0 to 25 °C | 25 to 60 °C | -78 to 0 °C |
| Key Advantages | Pre-functionalized aromatic ring; potential for further modification of the nitro group. | Commercially available; well-established protocols. | High reactivity and yields; broad substrate scope. |
| Key Disadvantages | Limited commercial availability; potentially higher cost. | Requires activation with a reducing metal (e.g., Zinc); can generate metallic waste. | Requires stoichiometric amounts of a fluoride source for activation; moisture sensitive. |
| Safety Profile | Moderate toxicity (nitrophenyl compounds). Handle with care. | Lachrymator; toxic. Requires a well-ventilated fume hood. | Gaseous precursor (CF2H2) is flammable; handle with care. |
*Costs are estimated and can vary significantly between suppliers and purity grades.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating the practical utility of a reagent.
Protocol 1: Synthesis of an α,α-difluoro-α-aryl Ester using Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate
This protocol describes a representative nucleophilic aromatic substitution (SNAr) reaction, where the nitro group activates the aromatic ring for substitution by a nucleophile.
Reaction:
Procedure:
-
To a solution of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.1 M), add potassium carbonate (K2CO3, 2.5 eq).
-
Add the desired nucleophile (e.g., a secondary amine or a phenol, 1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Reformatsky-type Reaction with Ethyl bromodifluoroacetate
This protocol details a classic method for the synthesis of β-hydroxy-α,α-difluoroesters.
Reaction:
Procedure:
-
Activate zinc dust (2.0 eq) by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.
-
In a flame-dried flask under a nitrogen atmosphere, add the activated zinc and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add a solution of the aldehyde or ketone (1.0 eq) and Ethyl bromodifluoroacetate (1.5 eq) in THF dropwise to the zinc suspension at room temperature.
-
After the initial exothermic reaction subsides, heat the mixture to 50 °C and stir for 4 hours.
-
Cool the reaction to 0 °C and quench by slow addition of saturated aqueous ammonium chloride (NH4Cl).
-
Extract the aqueous layer with diethyl ether (3 x 25 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target β-hydroxy-α,α-difluoroester.
Visualizing Synthetic Workflows and Pathways
Clear diagrams of experimental workflows and reaction pathways are essential for understanding the broader context and logic of a synthetic method.
Figure 1: General workflow for a synthetic reaction.
Figure 2: Comparative synthetic pathways.
Conclusion and Outlook
The choice of a difluoromethylating reagent is a critical decision in the design of a synthetic route.
-
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate represents a class of advanced building blocks that offer the advantage of a pre-installed, functionalizable aromatic ring. The presence of the nitro group allows for subsequent chemical modifications, such as reduction to an amine followed by amide coupling, which can be highly valuable in the synthesis of a library of analogues for structure-activity relationship (SAR) studies. However, the potential drawbacks of such specialized reagents are their higher cost and limited commercial availability.
-
Ethyl bromodifluoroacetate is a workhorse reagent for the synthesis of α,α-difluoroesters via Reformatsky-type reactions.[1] Its moderate cost and the wealth of published procedures make it a reliable choice for many applications.[2][3] The main considerations are the need for stoichiometric amounts of a reducing metal, which can complicate purification, and its lachrymatory nature.
-
(Difluoromethyl)trimethylsilane (TMS-CF2H) offers high reactivity and is an excellent choice for the direct nucleophilic difluoromethylation of a wide range of electrophiles.[4] While it can provide high yields where other methods may fail, its higher cost and the need for a fluoride source for activation are important factors to consider in a cost-benefit analysis.[5]
Ultimately, the optimal reagent depends on the specific goals of the synthesis. For large-scale production of a simple molecule, a well-established and cost-effective reagent like ethyl bromodifluoroacetate may be preferred. For the rapid generation of a diverse library of complex molecules in a discovery setting, a more advanced and versatile building block like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate could justify its higher cost by enabling more efficient synthetic routes and providing valuable chemical handles for further diversification.
References
Benchmarking the performance of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in specific reaction types
For researchers, scientists, and drug development professionals, the precise introduction of a difluoromethyl group (CF₂H) into molecular scaffolds is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate has emerged as a notable reagent in this field. This guide provides a comprehensive performance benchmark of this reagent in key reaction types, offering a comparative analysis with alternative difluoromethylating agents, supported by experimental data and detailed protocols.
The difluoromethyl group is a valuable bioisostere for hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor, which can enhance membrane permeability and metabolic stability of drug candidates. The selection of an appropriate difluoromethylating reagent is paramount for efficient and selective synthesis. Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate serves as a precursor for the generation of a difluoromethyl nucleophile or for use in transition-metal-catalyzed cross-coupling reactions.
Performance in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, particularly for the construction of complex aromatic and heteroaromatic systems. In this context, the difluoromethyl group can be introduced by reacting a suitable nucleophile with an activated aromatic system. While direct comparative data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate in SₙAr reactions is not extensively documented in readily available literature, its utility can be inferred from the reactivity of similar compounds. The electron-withdrawing nitro group on the phenyl ring activates the molecule for nucleophilic attack.
Table 1: Comparison of Reagents for Nucleophilic Difluoromethylation
| Reagent/Method | Typical Nucleophile | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Phenols, Thiols, Amines | Base (e.g., K₂CO₃, Cs₂CO₃), DMF, 80-120 °C | Not widely reported | Potentially stable, solid reagent. | Requires activation; limited direct data. |
| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Phenols | Cs₂CO₃, DMF, H₂O, 120 °C | 70-95% | Readily available, well-established. | Requires high temperatures; gas evolution.[1] |
| Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H) | Imines | Base (e.g., LiHMDS), THF, -78 °C to rt | 80-95% | High stereoselectivity with chiral auxiliaries.[2] | Requires strong base and cryogenic conditions. |
| (Difluoromethyl)trimethylsilane (TMSCF₂H) | Aryl Halides (via Cu-catalysis) | CuI, CsF, DMF, 80 °C | 60-90% | Good functional group tolerance. | Requires stoichiometric copper. |
Experimental Protocol: Nucleophilic Aromatic Substitution with a Phenolic Substrate
This protocol describes a general procedure for the difluoromethylation of a phenol using a difluorocarbene precursor, which is a likely reactive intermediate derived from reagents like Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate under basic conditions.
Materials:
-
Phenolic substrate (1.0 mmol)
-
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (or alternative difluorocarbene precursor like Sodium Chlorodifluoroacetate) (1.5 - 2.0 mmol)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 mmol) and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (1.5 mmol) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated ether.
Workflow for Nucleophilic Aromatic Substitution:
Experimental workflow for nucleophilic aromatic substitution.
Performance in Radical C-H Functionalization
Direct C-H functionalization represents a highly atom-economical approach to introduce functional groups. The difluoromethyl radical (•CF₂H) can be generated from various precursors and engaged in reactions with electron-rich aromatic and heteroaromatic systems. While specific data for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate as a direct radical precursor is scarce, its structural motifs suggest potential for radical generation under appropriate conditions. A more common strategy involves the use of dedicated radical difluoromethylating agents.
Table 2: Comparison of Reagents for Radical C-H Difluoromethylation
| Reagent | Typical Substrate | Reaction Conditions | Yield (%) | Advantages | Disadvantages |
| Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | Heterocycles | Radical Initiator (e.g., AIBN), Heat | Not widely reported | Potential for novel reactivity. | Unproven as a direct radical source. |
| Zn(SO₂CF₂H)₂ (Baran's Reagent) | Heterocycles | t-BuOOH, CH₂Cl₂/H₂O, rt | 40-80% | Air-stable, user-friendly.[3] | Requires an oxidant. |
| (Difluoromethyl)triphenylphosphonium bromide | Heterocycles | Photoredox Catalyst, Visible Light | 50-90% | Mild reaction conditions. | Requires a photocatalyst. |
| Difluoroacetic acid | Caffeine | Oxidative conditions | Unsuccessful[3] | Readily available. | Limited reactivity for this transformation.[3] |
Experimental Protocol: Radical C-H Difluoromethylation of a Heterocycle
This protocol outlines a general procedure for the radical C-H difluoromethylation of a heterocycle using a common radical difluoromethylating agent.
Materials:
-
Heterocyclic substrate (1.0 mmol)
-
Zn(SO₂CF₂H)₂ (Baran's Reagent) (1.5 mmol)
-
tert-Butyl hydroperoxide (t-BuOOH) (3.0 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
Water (5 mL)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the heterocyclic substrate (1.0 mmol) and Zn(SO₂CF₂H)₂ (1.5 mmol).
-
Add dichloromethane (5 mL) and water (5 mL).
-
Add tert-butyl hydroperoxide (3.0 mmol) to the mixture at room temperature.
-
Stir the reaction vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Relationship in Reagent Selection for C-H Difluoromethylation:
Factors influencing the outcome of C-H difluoromethylation.
Conclusion
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate holds potential as a reagent for introducing the valuable difluoromethyl group. While direct, comprehensive benchmarking data remains somewhat limited in the current literature, its structural features suggest applicability in nucleophilic and potentially radical-mediated transformations. For researchers considering its use, the provided protocols for analogous reagents offer a solid starting point for methodology development. As the field of fluorination chemistry continues to expand, further investigation into the reaction scope and performance of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is warranted to fully elucidate its position among the growing arsenal of difluoromethylating agents.
References
Safety Operating Guide
Navigating the Disposal of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, a compound featuring both halogenation and a nitroaromatic group, requires a specific and cautious disposal protocol. Due to its chemical nature, this substance cannot be discarded through conventional means such as sink drains or regular trash.[1][2] Adherence to hazardous waste regulations is mandatory to ensure the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate with appropriate personal protective equipment (PPE). This includes, but is not limited to, nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[3] All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Waste Segregation and Collection
The primary step in the proper disposal of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate is its classification and segregation as a halogenated organic waste.[4] It is crucial to prevent the mixing of halogenated wastes with non-halogenated organic solvents, as this can complicate and increase the cost of disposal.[5][6]
Key Collection Steps:
-
Select an Appropriate Container: Use a designated, leak-proof container that is chemically compatible with halogenated organic compounds. Polyethylene containers are often a suitable choice.[3]
-
Proper Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Waste Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate."[7]
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from incompatible materials such as acids, bases, and oxidizing agents.[3]
Disposal Workflow
The following diagram outlines the necessary steps for the proper disposal of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, from initial handling to final pickup by environmental health and safety personnel.
Spill Management
In the event of a spill, the area should be cleared of all personnel. Wearing appropriate PPE, the spill should be contained and absorbed using an inert material such as sand, earth, or vermiculite.[9] The absorbed material and any contaminated items must be collected, placed in a sealed and labeled container, and disposed of as hazardous waste.[9] For large spills, emergency services should be contacted immediately.
Regulatory Compliance
All laboratories that generate hazardous waste are required to follow federal, state, and local regulations.[8] It is the responsibility of the laboratory personnel to be trained in proper hazardous waste handling and disposal procedures.[1] Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific guidance and to arrange for the collection of chemical waste.[1][8]
By adhering to these procedures, researchers and scientists can ensure the safe and compliant disposal of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, fostering a secure laboratory environment and upholding environmental stewardship.
References
- 1. vumc.org [vumc.org]
- 2. acs.org [acs.org]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
